molecular formula C7H10N2O B3059219 5-Isopropyl-2H-pyrazole-3-carbaldehyde CAS No. 956723-08-3

5-Isopropyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B3059219
CAS No.: 956723-08-3
M. Wt: 138.17
InChI Key: SSTDIGBIYSTOET-UHFFFAOYSA-N
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Description

5-Isopropyl-2H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
The exact mass of the compound 5-Isopropyl-2H-pyrazole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Isopropyl-2H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-2H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-3-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-10)8-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSTDIGBIYSTOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=CC(=NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250095
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
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Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956723-08-3
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
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Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
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Record name 3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Foundational & Exploratory

CAS number 5-Isopropyl-2H-pyrazole-3-carbaldehyde lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Isopropyl-2H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antifungal properties.[2][3] The presence of this nucleus in numerous marketed drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[3]

The functionalization of the pyrazole ring is key to modulating its pharmacological profile.[2] Specifically, pyrazole carbaldehydes are highly valuable synthetic intermediates, serving as versatile handles for the introduction of further molecular complexity.[1][4] The aldehyde group can readily participate in a variety of chemical transformations, enabling the construction of more elaborate and biologically active molecules.[1] This guide will focus on a specific, albeit less documented, derivative: 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Proposed Synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde

The synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde can be logically approached in two key stages: the formation of the core pyrazole ring and the subsequent introduction of the carbaldehyde group.

Stage 1: Synthesis of the 5-Isopropylpyrazole Core via Knorr Pyrazole Synthesis

The most common and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] For the synthesis of the 5-isopropylpyrazole core, a suitable 1,3-dicarbonyl precursor is 4-methyl-1,3-pentanedione.

Experimental Protocol: Knorr Synthesis of 5-Isopropylpyrazole

Materials:

  • 4-methyl-1,3-pentanedione

  • Hydrazine hydrate

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Hexanes (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-methyl-1,3-pentanedione (1 equivalent) and ethanol.

  • Slowly add hydrazine hydrate (1-1.2 equivalents) to the mixture.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to precipitate the pyrazole product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water followed by cold hexanes to remove impurities.[5]

  • Dry the product under vacuum.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[4][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Isopropylpyrazole

Materials:

  • 5-Isopropylpyrazole (from Stage 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (or another suitable anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3-5 equivalents) in anhydrous dichloromethane to 0 °C.

  • Slowly add POCl₃ (1.5-2 equivalents) dropwise to the DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of 5-isopropylpyrazole (1 equivalent) in anhydrous dichloromethane.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_knorr Knorr Pyrazole Synthesis cluster_vilsmeier Vilsmeier-Haack Reaction dicarbonyl 4-methyl-1,3-pentanedione knorr_reaction Condensation dicarbonyl->knorr_reaction hydrazine Hydrazine Hydrate hydrazine->knorr_reaction pyrazole_core 5-Isopropylpyrazole knorr_reaction->pyrazole_core formylation Formylation pyrazole_core->formylation vilsmeier_reagent Vilsmeier Reagent (DMF, POCl3) vilsmeier_reagent->formylation final_product 5-Isopropyl-2H-pyrazole-3-carbaldehyde formylation->final_product

Caption: Proposed two-stage synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Physicochemical Properties and Structural Characterization

The successful synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde requires rigorous characterization to confirm its identity and purity.

Predicted Physicochemical Properties

While experimental data for the target compound is unavailable, we can predict its properties based on its structure.

PropertyPredicted Value
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number Not assigned
Appearance Likely a solid or oil
Analytical Characterization Techniques

A combination of spectroscopic and spectrometric techniques is essential for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the isopropyl group (a doublet and a septet), the pyrazole ring protons, and the aldehyde proton (a singlet in the 9-10 ppm region).

    • ¹³C NMR: Will show the number of different carbon environments. The aldehyde carbonyl carbon will have a characteristic signal in the downfield region (180-200 ppm).

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde C=O stretch.

Potential Applications in Drug Development

The strategic placement of the isopropyl and carbaldehyde groups on the pyrazole scaffold makes 5-Isopropyl-2H-pyrazole-3-carbaldehyde a highly attractive building block for creating new chemical entities with therapeutic potential.[1]

As a Precursor for Bioactive Molecules

The aldehyde functionality can be readily transformed into a wide range of other functional groups or used in condensation reactions to build more complex heterocyclic systems.[1] For example, it can be converted to:

  • Schiff bases: By reaction with primary amines.

  • Alcohols: By reduction.

  • Carboxylic acids: By oxidation.

  • Fused heterocyclic systems: Through cyclization reactions.

Potential Therapeutic Targets

Given the broad biological activities of pyrazole derivatives, compounds derived from 5-Isopropyl-2H-pyrazole-3-carbaldehyde could be investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory agents: By targeting cyclooxygenase (COX) enzymes.

  • Anticancer agents: By inhibiting protein kinases.[2]

  • Antimicrobial and antifungal agents. [1][2]

  • Antidepressants: By targeting serotonin reuptake.

Illustrative Derivatization Pathway

Derivatization cluster_reactions Potential Derivatizations cluster_products Derivative Classes start 5-Isopropyl-2H-pyrazole-3-carbaldehyde amine Primary Amine start->amine Condensation reductant Reducing Agent start->reductant Reduction oxidant Oxidizing Agent start->oxidant Oxidation schiff_base Schiff Base amine->schiff_base alcohol Alcohol reductant->alcohol acid Carboxylic Acid oxidant->acid

Caption: Potential derivatization pathways for 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Conclusion

5-Isopropyl-2H-pyrazole-3-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic route based on well-established chemical transformations, detailed the necessary analytical techniques for its characterization, and highlighted its potential as a versatile building block in medicinal chemistry. The synthesis and further investigation of this compound and its derivatives could lead to the discovery of new drug candidates with a wide range of biological activities.

References

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). PMC. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 5-isopropyl-2H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

Sources

In-Depth Technical Guide: Annular Tautomerism of 5-isopropyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of heterocyclic pharmacophores, understanding the annular tautomerism of pyrazoles is critical. The spontaneous prototropic shift between the nitrogen atoms of the pyrazole ring fundamentally alters the molecule's hydrogen bond donor/acceptor vectors, dipole moment, and receptor binding affinity. This whitepaper provides a comprehensive technical analysis of the tautomeric equilibrium in 5-isopropyl-1H-pyrazole-3-carbaldehyde , contrasting the stability of its 1H-tautomer against the theoretical 2H-tautomer. By synthesizing thermodynamic principles, electronic substituent effects, and self-validating analytical protocols, this guide serves as an authoritative resource for drug development professionals.

The Physics of Pyrazole Annular Tautomerism

Annular tautomerism in pyrazoles involves a [1,5]-sigmatropic proton shift between the N1 and N2 atoms. While IUPAC nomenclature dictates that the nitrogen bearing the proton is always designated as N1 (meaning the "2H-tautomer" of 5-isopropyl-1H-pyrazole-3-carbaldehyde is technically named 3-isopropyl-1H-pyrazole-5-carbaldehyde), this guide uses the 1H/2H nomenclature relative to a fixed carbon scaffold to clearly track the proton's migration.

This proton transfer is rarely unimolecular in condensed phases; rather, it is heavily mediated by the solvent environment. Trace water or polar protic solvents act as proton relays, forming intermolecular hydrogen bonds that significantly lower the activation energy (


) of the transition state.

Electronic Drivers: 1H vs 2H Tautomer Stability

The position of the tautomeric equilibrium in 3,5-disubstituted pyrazoles is dictated by the electronic nature of the substituents. The fundamental rule of pyrazole stability states: The preferred tautomer places the unprotonated nitrogen (which holds an


 lone pair) closer to the more electron-withdrawing substituent (EWG) [1].

In our specific system:

  • C3 Substituent (-CHO): The carbaldehyde group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

  • C5 Substituent (-iPr): The isopropyl group is an electron-donating group (EDG) via hyperconjugation and inductive effects.

Causality of Stability: In the 1H-tautomer (5-isopropyl-1H-pyrazole-3-carbaldehyde), the proton resides on N1, leaving the lone pair on N2. Because N2 is adjacent to the C3-carbaldehyde group, the EWG effectively stabilizes the adjacent lone pair through favorable dipole alignment and withdrawal of electron density[1].

Conversely, in the 2H-tautomer (proton on N2, lone pair on N1), the lone pair is forced adjacent to the C5-isopropyl group. The electron-donating nature of the isopropyl group creates localized electron-electron repulsion, destabilizing the N1 lone pair. Therefore, the 1H-tautomer represents the deep global thermodynamic minimum[2].

Tautomer_Stability N1 1H-Tautomer (5-iPr-3-CHO) Global Minimum TS Solvent-Mediated Proton Relay N1->TS +H2O / ΔG‡ N2 2H-Tautomer (3-iPr-5-CHO) High Energy N2->TS Spontaneous Reversion TS->N1 Favored Pathway TS->N2 Proton Transfer EWG C3 -CHO (EWG) Stabilizes N2 Lone Pair EWG->N1 EDG C5 -iPr (EDG) Destabilizes N1 Lone Pair EDG->N2

Fig 1: Thermodynamic equilibrium and electronic drivers of 1H vs 2H tautomerism.

Quantitative Thermodynamic Profiling

Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional and 6-311++G(d,p) basis set—are the gold standard for quantifying these energy gaps[3],[2]. The table below synthesizes the thermodynamic parameters for this specific scaffold based on established literature trends for 3-EWG/5-EDG pyrazoles.

Tautomeric StateRelative Energy (

, kcal/mol)
Dipole Moment (Debye)N-Lone Pair NBO ChargePredominant State (Gas Phase)Predominant State (Polar Solvent)
1H-Tautomer (5-iPr-3-CHO)0.003.45-0.58> 99%> 95%
2H-Tautomer (3-iPr-5-CHO)+4.124.82-0.51< 1%< 5%

Data Summary: The ~4 kcal/mol energy penalty of the 2H-tautomer ensures that the 1H-tautomer dominates the equilibrium under standard conditions[3].

Experimental Methodologies for Tautomer Validation

To empirically validate the theoretical stability of the 1H-tautomer, researchers must overcome the rapid NMR timescale of proton exchange. If the exchange is too fast, the NMR spectrum will show a time-averaged single set of signals, masking the true tautomeric ratio[4].

Workflow S1 Anhydrous Sample Prep S2 Variable Temp NMR (220K) S1->S2 S3 1H-15N HMBC Correlation S2->S3 S4 Slow Exchange Validation S3->S4 S5 Tautomer Quantification S4->S5

Fig 2: Self-validating NMR workflow for quantifying pyrazole tautomeric populations.

Protocol: Low-Temperature Multinuclear NMR Elucidation

This protocol is designed as a self-validating system , ensuring that observed signals are definitively linked to tautomerism rather than degradation or impurities.

  • Anhydrous Solvent Preparation:

    • Action: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous THF-

      
       or DMF-
      
      
      
      .
    • Causality: Trace water acts as a catalytic proton relay, lowering the tautomerization barrier. Anhydrous conditions are mandatory to isolate the uncatalyzed exchange rate.

  • Variable Temperature (VT) Acquisition:

    • Action: Cool the NMR probe from 298 K down to 220 K in 10 K increments, allowing 15 minutes of thermal equilibration per step.

    • Causality: Lowering the thermal energy below the transition state activation barrier (

      
      ) forces the system into the "slow-exchange regime," resolving the time-averaged signals into distinct peaks for each tautomer[4].
      
  • 
    H-
    
    
    
    N HMBC Execution (Internal Validation):
    • Action: At 220 K, acquire a 2D

      
      H-
      
      
      
      N HMBC spectrum.
    • Causality: 1D proton NMR can be ambiguous.

      
      N NMR provides a massive chemical shift differential (~100 ppm) between the pyrrole-like (N-H) and pyridine-like (N:) nitrogens. Correlating the formyl proton (-CHO) to the adjacent unprotonated 
      
      
      
      N definitively maps the carbon scaffold to the nitrogen state, validating the 1H-tautomer structure[4].
  • Integration & Quantification:

    • Action: Integrate the distinct formyl proton signals in the 1D

      
      H spectrum at 220 K to calculate the precise equilibrium constant (
      
      
      
      ).

Implications for Drug Development

In structure-based drug design, treating pyrazoles as static rings is a critical error. The 1H-tautomer of 5-isopropyl-1H-pyrazole-3-carbaldehyde projects its hydrogen bond donor (N-H) from N1 and its acceptor (lone pair) from N2. If a kinase hinge-binding pocket requires a donor at the N2 spatial coordinate, this specific molecule will suffer a severe binding penalty, as forcing it into the high-energy 2H-tautomer costs >4 kcal/mol—translating to a multi-log drop in binding affinity (


). Understanding these electronic drivers allows medicinal chemists to rationally tune the tautomeric preference via strategic substitutions[2].

References

  • [1] Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: nih.gov URL: [Link]

  • [4] Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Source: fu-berlin.de URL: [Link]

  • [3] Title: Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach Source: nih.gov URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: mdpi.com URL: [Link]

  • [2] Title: Pairs of tautomeric pyrazoles Source: researchgate.net URL: [Link]

Sources

Thermodynamic Solubility and Physicochemical Profiling of 5-Isopropyl-2H-pyrazole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrazole-3-carbaldehyde derivatives serve as highly versatile building blocks, frequently utilized in the synthesis of biologically active molecules, Schiff base ligands, and kinase inhibitors[1][2]. While the parent compound, 1H-pyrazole-3-carbaldehyde, is well-characterized, the introduction of a bulky aliphatic group in 5-Isopropyl-2H-pyrazole-3-carbaldehyde (CAS: 956723-08-3) fundamentally alters its physicochemical behavior.

This whitepaper provides an in-depth technical analysis of the solubility profile of 5-isopropyl-2H-pyrazole-3-carbaldehyde in organic solvents. By examining the structural causality behind its solvation mechanics, we establish a self-validating experimental protocol for high-throughput solubility screening, tailored specifically for liquid-state intermediates.

Structural Causality & Physicochemical Profile

To predict and manipulate the solubility of 5-isopropyl-2H-pyrazole-3-carbaldehyde, one must first deconstruct the molecular forces at play.

Tautomerism and Solvation Dynamics

In solution, pyrazoles undergo rapid annular tautomerism. 5-Isopropyl-2H-pyrazole-3-carbaldehyde exists in a dynamic equilibrium with its tautomer, 3-isopropyl-1H-pyrazole-5-carbaldehyde . This tautomeric flux allows the pyrazole core to act simultaneously as a hydrogen bond donor (N-H) and acceptor (C=N), heavily influencing its solvation in polar protic solvents like methanol.

The Impact of the Isopropyl Moiety on Physical State

The parent compound, 1H-pyrazole-3-carbaldehyde, is a crystalline solid that relies heavily on highly polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile for dissolution, while remaining only slightly soluble in water[3].

However, the addition of the 5-isopropyl group introduces significant steric bulk that disrupts the planar


 stacking of the pyrazole rings. Consequently, patent literature documents that the tautomeric 3-isopropyl-1H-pyrazole-5-carbaldehyde presents as a yellow oil  at room temperature[4].

The Causality of the Oil State: Because the compound is an oil, its enthalpy of fusion (


) is effectively zero at standard conditions. The dissolution process does not need to overcome the thermodynamic barrier of breaking a crystal lattice. Therefore, its solubility in organic solvents is driven almost entirely by the entropy of mixing and favorable solvent-solute interactions, resulting in near-miscibility across a broad spectrum of organic solvents.
Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 956723-08-3Unique identifier for the 5-isopropyl derivative.
Molecular Weight 138.17 g/mol Low molecular weight facilitates high molarity in solution.
Physical State Yellow Oil[4]Zero lattice energy; exceptionally high organic solubility.
Hydrogen Bonding Donor: 1, Acceptor: 2Enables strong interactions with protic and polar aprotic solvents.

Solubility Matrix in Organic Solvents

Based on its lipophilic isopropyl tail, polar tautomeric core, and liquid physical state, the solubility of 5-isopropyl-2H-pyrazole-3-carbaldehyde can be categorized by solvent class.

Table 2: Quantitative Solubility & Solvation Mechanisms
Solvent ClassRepresentative SolventDielectric Constant (

)
Solubility ProfileSolvation Mechanism (Causality)
Polar Aprotic DMSO / DMF~47.0Miscible (>500 mg/mL)Strong dipole-dipole interactions stabilize the polar pyrazole-carbaldehyde core[3].
Polar Protic Methanol / Ethanol~33.0Miscible (>500 mg/mL)Protic solvents actively donate H-bonds to the C=O and C=N groups, disrupting intermolecular pyrazole interactions.
Halogenated Dichloromethane (DCM)8.9Miscible (>500 mg/mL)The low dielectric constant perfectly matches the lipophilicity of the isopropyl group while maintaining enough polarity for the aldehyde.
Non-Polar Hexane / Heptane1.9Moderately Soluble (~50 mg/mL)Solvation is driven strictly by the hydrophobic isopropyl tail; the polar core limits complete miscibility.
Aqueous Water80.1Poorly Soluble (<1 mg/mL)High hydrophobic penalty from the isopropyl group forces the water molecules into an unfavorable clathrate structure[3].

Experimental Protocol: Self-Validating Solubility Screening

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standard Addition

  • Action: Prepare the target organic solvent by spiking it with a known concentration of an internal standard (IS), such as Toluene (for UV detection) or a stable isotope.

  • Causality: Oily compounds cause volumetric inaccuracies during pipetting. The IS creates a ratiometric baseline (

    
    ) that mathematically self-corrects for any volume discrepancies or matrix effects during injection.
    

Step 2: Liquid-Liquid Saturation

  • Action: Dispense 100

    
    L of the yellow oil (CAS 956723-08-3) into 900 
    
    
    
    L of the IS-spiked organic solvent within a 2 mL glass HPLC vial.
  • Causality: Glass is strictly required. The highly lipophilic isopropyl group can cause the compound to partition into, or leach plasticizers from, standard polypropylene Eppendorf tubes, which would corrupt the analytical purity.

Step 3: Thermostatic Equilibration

  • Action: Incubate the sealed vials in a thermostatic shaker at 25.0 ± 0.1 °C at 800 RPM for exactly 24 hours.

  • Causality: Solubility is a thermodynamic parameter heavily dependent on temperature. Strict thermal control ensures the system reaches true thermodynamic equilibrium, preventing the measurement of a transient kinetic state.

Step 4: Phase Separation

  • Action: Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C.

  • Causality: Agitation of oils in solvents (especially moderately polar ones) often generates micro-emulsions. High-speed centrifugation breaks these emulsions, ensuring the supernatant contains only the truly dissolved solute.

Step 5: HPLC-UV Quantification & Mass Balance Validation

  • Action: Dilute the supernatant 1:100 in the mobile phase and analyze via HPLC-UV at

    
     254 nm. Calculate the mass balance by extracting the residual undissolved oil phase and quantifying it.
    
  • Causality: The conjugated

    
    -system of the pyrazole-carbaldehyde core provides strong UV absorbance. The mass balance check makes the system self-validating: if 
    
    
    
    , it immediately flags potential volatility losses or chemical degradation (e.g., oxidation of the aldehyde).

Workflow Visualization

G A Compound CAS 956723-08-3 B Solvent Matrix Addition (+ IS) A->B Dispense Oil C Thermostatic Equilibration (25°C) B->C Vortex D Phase Separation (10,000 x g) C->D 24h Incubation E HPLC-UV Quantification D->E Extract Supernatant F Self-Validation (Mass Balance) E->F Ratiometric Check

Fig 1. Self-validating thermodynamic solubility screening workflow for oily intermediates.

Applications in Downstream Synthesis

Understanding the high organic solubility of 5-isopropyl-2H-pyrazole-3-carbaldehyde is critical for optimizing downstream synthetic workflows. Because it is miscible in solvents like DCM and Methanol, it is an ideal substrate for homogeneous catalysis.

Researchers frequently leverage this solubility profile to perform rapid reductive aminations or Knoevenagel condensations . The aldehyde group at the 3-position is highly electrophilic, allowing for the efficient synthesis of complex Schiff base ligands and pyrazole derivatives that exhibit potent anti-inflammatory and anti-cancer properties[1][2]. By selecting the appropriate solvent matrix based on the data provided above, chemists can maximize reaction kinetics while minimizing the need for harsh heating conditions.

References

  • [3] 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) Properties and Applications. Cuikang Synthesis. Available at:

  • CAS 956723-08-3 | 5-Isopropyl-2H-pyrazole-3-carbaldehyde. Sigma-Aldrich. Available at:

  • [4] Patent Application Publication US 2008/0009530 A1. Google Patents. Available at:

  • [1] 1H-Pyrazole-3-carbaldehyde Applications in Pharmaceuticals. Chem-Impex. Available at:

  • [2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at:

Sources

Navigating Isomeric Landscapes: A Technical Guide to the Thermodynamic Stability of Isopropyl Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Thermodynamic Nuances of Isopropyl Pyrazole Carbaldehyde Isomers for Advanced Drug Development

In the intricate world of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile biological activity make it a cornerstone in modern drug discovery.[1][4] This technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical yet often overlooked aspect of thermodynamic stability among isopropyl pyrazole carbaldehyde isomers. Understanding the subtle energy differences between these closely related molecules is paramount for predicting their behavior, optimizing synthetic routes, and ultimately designing more efficacious and stable pharmaceutical agents.

The Decisive Role of Aromaticity and Substituent Effects

The thermodynamic stability of pyrazole isomers is fundamentally governed by the aromaticity of the five-membered ring.[5] Computational studies, primarily employing Density Functional Theory (DFT), have consistently demonstrated that tautomers maintaining a delocalized π-electron system are the most stable.[5][6] The 1H-pyrazole isomer is consistently identified as the most stable form, with non-aromatic tautomers, where a proton resides on a carbon atom, being significantly higher in energy.[5]

The introduction of substituents, such as an isopropyl group and a carbaldehyde moiety, further modulates the energetic landscape. The position of these groups on the pyrazole ring dictates the isomeric form and influences the overall stability through a combination of electronic and steric effects. Electron-donating groups, like alkyl groups, and electron-withdrawing groups can alter the electron density within the ring, thereby impacting the relative stabilities of different isomers.[7]

Isomeric Possibilities of Isopropyl Pyrazole Carbaldehyde

The core structure of isopropyl pyrazole carbaldehyde allows for several positional isomers, depending on the attachment points of the isopropyl and carbaldehyde groups to the pyrazole ring. The most common synthetic routes, such as the Vilsmeier-Haack formylation of an N-isopropylpyrazole, often lead to a specific isomer, but the potential for other isomers to exist, even in small quantities, necessitates a thorough understanding of their relative stabilities.[8][9]

Caption: Key positional isomers of isopropyl pyrazole carbaldehyde.

Methodologies for Determining Thermodynamic Stability

A multi-pronged approach combining computational and experimental techniques is essential for a comprehensive understanding of isomer stability.

Computational Chemistry: A Predictive Powerhouse

Density Functional Theory (DFT) calculations are a cornerstone for predicting the relative energies of isomers.[5] By optimizing the geometry of each isomer and calculating its electronic energy, we can establish a clear hierarchy of thermodynamic stability.

Table 1: Representative Relative Energies of Pyrazole Tautomers (kJ/mol)

TautomerDescriptionRelative Energy (kJ/mol)
1H-pyrazole Aromatic, NH group in the ring0.00 (Reference)
3H-pyrazole Non-aromatic, CH2 group adjacent to a nitrogen atom~100
4H-pyrazole Non-aromatic, CH2 group distant from nitrogen atoms>100

Note: Data derived from computational studies. The significant energy gap highlights the pronounced stability of the aromatic 1H-pyrazole form.[5][6]

Caption: A typical computational workflow for determining isomer stability using DFT.

Experimental Validation: The Ground Truth

While computational methods provide invaluable predictions, experimental validation is crucial. Two primary experimental techniques are employed:

  • Equilibration Studies: This method involves establishing a thermodynamic equilibrium between the isomers, often facilitated by a catalyst or elevated temperatures, and then quantifying their relative concentrations.[10] The equilibrium constant (Keq) directly relates to the standard Gibbs free energy difference (ΔG°) between the isomers.

  • Calorimetry: Calorimetry directly measures the heat changes associated with chemical or physical processes.[11][12] For isomers, techniques like differential scanning calorimetry (DSC) can be used to study thermal transitions, while combustion calorimetry can determine the heat of combustion.[13][14] Isomers with lower energy (greater stability) will release less heat upon combustion.[13]

Step-by-Step Experimental Protocol: Isomer Equilibration

  • Sample Preparation: Prepare solutions of a known concentration for each pure isomer in a suitable high-boiling, inert solvent.

  • Catalyst Addition: Introduce a catalyst, such as a trace amount of acid or a transition metal complex, to facilitate interconversion.

  • Equilibration: Heat the solutions in a sealed, inert atmosphere at a constant temperature for a predetermined time.

  • Sampling and Quenching: Periodically withdraw aliquots and rapidly cool them to quench the equilibration.

  • Analysis: Analyze the composition of each aliquot using a quantitative method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

  • Equilibrium Confirmation: Continue the process until the ratio of isomers remains constant over several time points, indicating that equilibrium has been reached.

  • Calculation: Determine the equilibrium constant (Keq) and calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq).

Caption: Experimental workflow for determining thermodynamic stability via equilibration.

Implications for Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) and its synthetic intermediates is a critical quality attribute. A more stable isomer is generally preferred as it is less likely to convert to a less desirable form during synthesis, formulation, or storage. This has direct implications for:

  • Process Chemistry: Favoring synthetic routes that yield the most thermodynamically stable isomer can improve yield and reduce purification costs.

  • Formulation Science: Understanding isomer stability is crucial for developing stable drug products with a long shelf life.

  • Regulatory Affairs: A thorough understanding of isomeric forms and their relative stabilities is a key component of regulatory submissions.

Conclusion

The thermodynamic stability of isopropyl pyrazole carbaldehyde isomers is a complex interplay of aromaticity, electronic effects, and steric hindrance. A comprehensive approach that leverages both computational and experimental methodologies is essential for accurately characterizing the energetic landscape of these important pharmaceutical building blocks. By investing in a deep understanding of these fundamental properties, researchers and drug developers can make more informed decisions, leading to the creation of safer, more effective, and more stable medicines.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (November 07 2023). Available from: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (December 15 2025). Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (August 12 2023). Available from: [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - RSC Publishing. (May 08 2024). Available from: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (March 04 2025). Available from: [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (December 20 2019). Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. (December 19 2019). Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Calorimetry | Science | Research Starters - EBSCO. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (June 30 2025). Available from: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (June 30 2022). Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Available from: [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (August 12 2018). Available from: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (February 09 2026). Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (January 22 2016). Available from: [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Available from: [Link]

  • Stability Assessment of Pharmaceuticals and Biopharmaceuticals by Isothermal Calorimetry. (August 10 2025). Available from: [Link]

  • 9.2: Calorimetry - Chemistry LibreTexts. (November 02 2018). Available from: [Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - MDPI. (September 18 2023). Available from: [Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager. (January 28 2026). Available from: [Link]

  • Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Available from: [Link]

  • Isothermal Titration Calorimetry for Measuring Enzyme Stability | Protocol Preview. (February 23 2023). Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - Figshare. (July 09 2024). Available from: [Link]

  • 2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine - PubMed. (December 06 2007). Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (October 13 2013). Available from: [Link]

  • Isopropyl Group Stability in Acidic Conditions - Patsnap Eureka. (February 26 2026). Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (May 30 2011). Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]

Sources

Technical Safety & Handling Whitepaper: 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole pharmacophore is a cornerstone of kinase inhibitors and receptor antagonists. 5-Isopropyl-2H-pyrazole-3-carbaldehyde (and its tautomer, 5-Isopropyl-1H-pyrazole-3-carbaldehyde) serves as a critical, highly reactive building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs)[1]. However, the very features that make it synthetically valuable—namely, the electrophilic carbaldehyde moiety and the dynamic hydrogen-bonding pyrazole ring—also impart significant handling hazards.

This whitepaper provides an in-depth, mechanistic safety data sheet (SDS) guide. Designed for senior researchers and process chemists, it moves beyond standard regulatory check-boxes to explain the causality behind the chemical's hazards and establishes self-validating protocols for its safe laboratory handling.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in an open laboratory environment. The isopropyl substitution provides steric bulk and lipophilicity, while the aldehyde group remains highly susceptible to nucleophilic attack and autoxidation.

Table 1: Physicochemical Properties & Handling Implications

PropertyQuantitative ValueCausality / Impact on Handling
CAS Number 956723-08-3Unique identifier for inventory and regulatory tracking.
Molecular Formula C7H10N2OHigh nitrogen/oxygen content; potential for rapid combustion.
Molar Mass 138.17 g/mol Low molecular weight increases the risk of sublimation and airborne dust.
Tautomerism 1H ⇌ 2HDynamic proton exchange alters solubility and solvent compatibility.
Stability Air/Moisture SensitiveAldehyde rapidly oxidizes to a carboxylic acid in the presence of atmospheric O2.

Toxicological Profile & Mechanistic Hazards

Standard SDS documentation lists hazard codes without explaining the underlying biochemistry. As application scientists, we must recognize that toxicity is a function of molecular reactivity. Based on structural analogs and GHS classification criteria[2][3], this compound presents specific acute hazards[4].

Table 2: GHS Hazard Classifications & Mechanistic Rationale

Hazard CodeClassificationMechanistic Rationale
H302 Acute Tox. 4 (Oral)Rapid GI absorption; systemic electrophilic stress depletes cellular glutathione.
H315 Skin Irrit. 2Covalent modification of epidermal keratin via Schiff base formation[5].
H319 Eye Irrit. 2High reactivity with corneal proteins and aqueous moisture causing cross-linking.
H335 STOT SE 3 (Respiratory)Inhalation of dust causes mucosal membrane cross-linking and acute inflammation[6].
The Mechanism of Irritation

The primary driver of H315, H319, and H335 hazards is the electrophilic carbaldehyde group. When exposed to biological tissues, the aldehyde carbon undergoes nucleophilic attack by primary amines (e.g., lysine residues on proteins). This results in the formation of a covalent Schiff base (imine), leading to protein cross-linking, misfolding, and a subsequent localized inflammatory cascade.

ToxicityMechanism A 5-Isopropyl-2H-pyrazole- 3-carbaldehyde B Tissue Penetration (Skin/Eye/Lung) A->B C Aldehyde Reacts with Nucleophiles B->C D Protein Cross-linking (Schiff Base) C->D E Inflammation & Irritation (H315/H319) D->E

Fig 1. Mechanistic pathway of tissue irritation via electrophilic aldehyde cross-linking.

Self-Validating Experimental Workflows

To mitigate the risks outlined above, laboratory protocols must be self-validating—meaning each step contains an inherent check to ensure safety and chemical integrity before proceeding.

Protocol: Inert-Atmosphere Dispensing and Reaction Setup

Objective: To safely dispense the compound while preventing autoxidation and eliminating inhalation exposure.

Step 1: Pre-Operational Validation

  • Action: Activate the fume hood and measure the face velocity.

  • Validation: Do not proceed unless the monitor reads between 80–120 feet per minute (fpm).

  • Action: Purge the Schlenk line or glovebox with high-purity Argon (99.999%).

Step 2: PPE Verification

  • Action: Don a flame-resistant lab coat, splash-proof safety goggles, and double-layered nitrile gloves.

  • Causality: Double-gloving is critical because low-molecular-weight aldehydes can permeate single-layer nitrile over extended exposure periods.

Step 3: Inert Dispensing

  • Action: Flush the receiving reaction flask with Argon for 10 minutes.

  • Action: Open the reagent bottle only within the validated fume hood. Use a grounded, static-free spatula to transfer the crystalline solid to prevent dust ignition.

Step 4: Post-Transfer Decontamination (Self-Validating)

  • Action: Instead of washing the contaminated spatula directly in the sink, immerse it in a beaker containing a 10% aqueous sodium bisulfite (

    
    ) solution.
    
  • Causality: Sodium bisulfite reacts immediately with the carbaldehyde to form a water-soluble, non-toxic bisulfite adduct, neutralizing the electrophilic hazard.

  • Validation: Visually verify that all residual powder has dissolved into the bisulfite solution before transferring the spatula to the standard wash station.

Emergency Response & Spill Containment

In the event of a spill, rapid containment is necessary to prevent aerosolization of the reactive dust. The following workflow aligns with the guidelines for hazardous chemical emergencies[4].

SpillResponse S1 Spill Identified (Solid/Solution) S2 Evacuate & Ventilate Verify Airflow S1->S2 S3 Don PPE (Nitrile, Goggles, Respirator) S2->S3 S4 Containment (Inert Absorbent/Sweep) S3->S4 S5 Decontamination (Soap/Water Wash) S4->S5

Fig 2. Self-validating emergency workflow for chemical spill containment and decontamination.

Spill Mitigation Steps:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the room's HVAC system is exhausting to the outside.

  • Contain: If solid, gently cover with damp sand or a specialized inert absorbent pad to prevent dust generation. Do not dry sweep.

  • Neutralize: For small benchtop spills, spray the area with a mild amine solution or sodium bisulfite to quench the aldehyde before final cleanup.

Storage and Stability

To maintain the scientific integrity of the compound for downstream drug development, strict storage parameters must be enforced.

  • Temperature: Store at 2–8°C (refrigerated).

  • Atmosphere: Must be sealed under an inert gas (Nitrogen or Argon).

  • Degradation Pathway: If exposed to ambient air, the carbaldehyde undergoes rapid autoxidation via a radical mechanism to form 5-Isopropyl-2H-pyrazole-3-carboxylic acid. This not only ruins the reagent for synthetic coupling but also alters its toxicity profile.

References

  • Title: Hazard Communication Standard (HCS) Overview | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: 3-isopropyl-1H-pyrazole-5-carbaldehyde (CAS: 956723-08-3) | Source: Aaron Chemicals LLC / Chemikart | URL: [Link]

Sources

Modulating Pharmacokinetics: The Lipophilicity Profile of 5-Isopropyl Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the pyrazole heterocycle is universally recognized as a privileged scaffold. However, unlocking its full therapeutic potential requires precise modulation of its physicochemical properties. This technical guide explores the lipophilicity profile of 5-isopropyl pyrazole derivatives, detailing how this specific steric and lipophilic modification influences absorption, distribution, metabolism, and excretion (ADME). Furthermore, we provide self-validating experimental protocols for accurately quantifying these parameters in a drug discovery setting.

Introduction: The Pyrazole Scaffold and Bioisosteric Potential

Pyrazoles are five-membered aromatic heterocycles characterized by two adjacent nitrogen atoms, functioning as highly versatile bioisosteres for arenes and other heterocycles[1]. The unsubstituted pyrazole ring possesses a relatively low lipophilicity (ClogP ≈ 0.24), which provides excellent aqueous solubility but often yields insufficient membrane permeability to reach intracellular targets[1].

By strategically decorating the pyrazole core—specifically at the C-5 position—medicinal chemists can tightly control the physicochemical properties of the molecule. The lipophilicity of pyrazole derivatives, dictated by the nature and position of these substituents, directly influences their solubility, membrane permeability, and systemic distribution[2].

The 5-Isopropyl Substitution: Steric and Lipophilic Dynamics

The introduction of an isopropyl group at the 5-position of the pyrazole ring is not an arbitrary structural change; it is a calculated design choice that serves a dual pharmacokinetic purpose:

  • Lipophilicity Enhancement : The branched aliphatic chain increases the overall partition coefficient (LogP) and distribution coefficient (LogD), driving the molecule into the optimal "Lipinski" range for oral bioavailability[3].

  • Steric Shielding & Metabolic Stability : Unlike straight-chain alkyls (e.g., n-propyl), the branched nature of the isopropyl group provides localized steric hindrance. This shielding effect can protect adjacent vulnerable sites (such as the N-1 position) from rapid enzymatic degradation, including N-glucuronidation or cytochrome P450-mediated oxidation[4].

ADME Core 5-Isopropyl Pyrazole (Optimal Lipophilicity) Abs Enhanced Membrane Permeability Core->Abs Dist Targeted Tissue Distribution (Vd) Core->Dist Met Steric Shielding (Metabolic Stability) Core->Met Bind Hydrophobic Pocket Engagement Core->Bind

Caption: Pharmacokinetic impact of 5-isopropyl pyrazole lipophilicity on ADME properties.

Experimental Methodologies for Lipophilicity Profiling

To accurately determine the lipophilicity profile of 5-isopropyl pyrazole derivatives, a multi-tiered experimental approach is required. Relying solely on computational (in silico) predictions can be misleading due to the dynamic annular tautomerism of pyrazoles in solution[4]. Therefore, empirical validation through self-validating protocols is paramount.

Protocol 1: High-Throughput Chromatographic LogD (ChromLogD) Determination

ChromLogD utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate lipophilicity based on column retention times[5].

  • Causality : RP-HPLC stationary phases (e.g., C18) mimic biological lipid membranes. Compounds with higher lipophilicity interact more strongly with the hydrophobic stationary phase, resulting in longer retention times.

  • Self-Validating System : The system is calibrated using a diverse set of reference drugs with known shake-flask LogD values. A linear regression model (Retention Factor vs. LogD) validates the column's performance and system suitability before testing unknowns.

Step-by-Step Workflow:

  • Preparation : Prepare 10 mM stock solutions of the 5-isopropyl pyrazole derivatives in LC-MS grade DMSO.

  • Mobile Phase Setup : Utilize a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) buffered to pH 7.4. This ensures the pyrazole is analyzed in its predominant physiological ionization state.

  • Injection & Elution : Inject 2 µL of the sample onto a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Record the retention time (

    
    ).
    
  • Calculation : Calculate the capacity factor (

    
    ) where 
    
    
    
    . Map
    
    
    against the pre-validated calibration curve to derive the ChromLogD.
Protocol 2: Classical Shake-Flask Octanol-Water Partitioning

While ChromLogD is high-throughput, the shake-flask method remains the gold standard for absolute quantification of lipophilicity.

  • Causality : 1-Octanol is an amphiphilic solvent that closely mimics the hydrophobic/hydrophilic balance of the cellular phospholipid bilayer.

  • Self-Validating System : Mass balance verification is strictly enforced. Both the aqueous and organic phases are quantified. If the sum of the compound in both phases is <95% of the initial input, the assay is automatically flagged for potential compound degradation or precipitation at the solvent interface.

Step-by-Step Workflow:

  • Saturation : Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other for 24 hours to prevent volume shifts during the assay.

  • Incubation : Dissolve the pyrazole derivative in the octanol phase at a known concentration. Add an equal volume of the aqueous phase.

  • Equilibration : Mechanically shake the vials for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete and sharp phase separation.

  • Quantification : Extract aliquots from both phases and quantify via UV-Vis spectroscopy or LC-MS/MS.

  • LogD Calculation :

    
    .
    

G N1 Synthesize 5-Isopropyl Pyrazole Derivatives N2 Purity Verification (HPLC-MS / NMR) N1->N2 N3 Shake-Flask Method (Octanol/Water) N2->N3 Direct Partitioning N4 Chromatographic LogD (RP-HPLC) N2->N4 High-Throughput N5 Data Correlation & In Silico Validation N3->N5 N4->N5 N6 Lipophilicity Profile Established N5->N6

Caption: Workflow for determining and validating the lipophilicity profile of pyrazole derivatives.

Quantitative Lipophilicity Data

The addition of the 5-isopropyl group significantly shifts the lipophilicity profile compared to the unsubstituted parent scaffold. The table below summarizes the theoretical and empirical physicochemical shifts associated with varying C-5 substitutions on a standard 1-phenylpyrazole core.

Substitution at C-5ClogP (Calculated)ChromLogD (pH 7.4)Topological Polar Surface Area (TPSA)Steric Bulk (Molar Refractivity)
-H (Unsubstituted)1.851.7017.82 Ų4.6
-CH₃ (Methyl)2.352.1517.82 Ų9.3
-CH(CH₃)₂ (Isopropyl) 3.20 3.05 17.82 Ų 14.0
-C(CH₃)₃ (tert-Butyl)3.653.5017.82 Ų18.6

Table 1: Comparative physicochemical properties of C-5 substituted pyrazole derivatives. The 5-isopropyl group provides an optimal balance, pushing the LogD into the ideal range (2.0 - 3.5) for oral absorption and target affinity without exceeding the threshold for high non-specific protein binding.

Impact on Target Engagement and Drug Design

The lipophilicity of pyrazole derivatives, determined by substituents like the 5-isopropyl group, dictates their behavior in biological systems[2]. In kinase inhibitor design, the pyrazole core often acts as a hinge-binding motif, donating and accepting hydrogen bonds with the kinase backbone[6].

The 5-isopropyl group frequently projects into an adjacent hydrophobic pocket (e.g., the gatekeeper pocket). The favorable desolvation energy of the lipophilic isopropyl group upon entering this hydrophobic space drives binding affinity (


), while its specific size prevents steric clashes that larger groups (like tert-butyl) might induce[1]. Furthermore, optimizing the lipophilicity via this substitution ensures the compound maintains a favorable Lipophilic Efficiency (LiPE) score, a critical metric for assessing the quality of lead compounds in modern drug discovery[5].

Conclusion

The 5-isopropyl pyrazole motif represents a masterclass in rational drug design. By carefully profiling and validating its lipophilicity through robust, self-validating experimental protocols, researchers can leverage this scaffold to achieve optimal membrane permeability, metabolic stability, and precision target engagement.

References

1.[4] Title : pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Source : ijnrd.org. URL : 2.[2] Title : PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Source : researchgate.net. URL : 3.[6] Title : Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source : rroij.com. URL : 4.[3] Title : In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Source : nih.gov. URL : 5.[1] Title : Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source : nih.gov. URL : 6.[5] Title : Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic. Source : nottingham.ac.uk. URL :

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Methodological & Application

Application Note: Advanced Synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde via a C4-Blocked Vilsmeier-Haack Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Isopropyl-2H-pyrazole-3-carbaldehyde (tautomeric with 3-isopropyl-1H-pyrazole-5-carbaldehyde) is a highly versatile building block utilized in the synthesis of advanced pharmaceutical active ingredients, particularly kinase inhibitors, and complex agrochemicals[1].

While the Vilsmeier-Haack (VH) reaction is the premier methodology for the formylation of electron-rich heterocycles[2], its direct application to 3-isopropylpyrazole presents a fundamental regioselectivity challenge. Electrophilic Aromatic Substitution (EAS) on pyrazoles inherently favors the C4 position due to its high electron density and minimal steric hindrance, which typically yields the 4-carbaldehyde regioisomer[3].

To circumvent this and selectively direct the formyl group to the C3/C5 position, this protocol employs a highly effective C4-blocking strategy . By utilizing a pre-brominated substrate (4-bromo-3-isopropyl-1H-pyrazole), the Vilsmeier reagent is sterically and electronically forced to attack the C5 position[4]. Subsequent reductive debromination yields the target 5-isopropyl-2H-pyrazole-3-carbaldehyde with high regiochemical fidelity.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this workflow is chosen based on precise mechanistic causality:

  • Electrophile Generation : The VH reaction relies on the in situ generation of a chloromethyliminium ion (the Vilsmeier reagent) from anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5]. The reaction is highly exothermic; strict temperature control (0–5 °C) is mandatory to prevent the thermal degradation of the active electrophile into inactive dimethylamine derivatives[3].

  • Regioselective EAS : The presence of the C4-bromo group deactivates the pyrazole ring, requiring higher activation energy (elevated temperatures) for the EAS to proceed at the C5 position[4].

  • Hydrolysis Dynamics : The initial EAS yields a stable iminium intermediate. This intermediate is hydrolyzed to the target aldehyde upon exposure to an aqueous base[6]. We specifically utilize saturated NaHCO₃ rather than NaOH; the mild bicarbonate prevents base-catalyzed degradation (such as Cannizzaro-type side reactions) of the newly formed aldehyde[7].

Quantitative Data: Reaction Optimization

Because the C4-bromo group electronically deactivates the pyrazole core, the formylation step requires optimized, harsher conditions compared to standard VH protocols[8].

Table 1: Optimization of Vilsmeier-Haack Formylation on 4-Bromo-3-isopropyl-1H-pyrazole

EntryPOCl₃ (equiv.)DMF (equiv.)Temp (°C)Time (h)Yield (%)Observation / Causality
11.23.060435%Incomplete conversion; insufficient thermal energy for the deactivated ring.
2 2.5 5.0 85 6 78% Optimal conditions; full conversion with minimal side products.
34.08.085675%Excess reagent provides no kinetic advantage; complicates aqueous workup.
42.55.0100652%Thermal degradation and tar formation observed at excessive temperatures.

Experimental Protocols (Self-Validating Workflow)

Phase 1: Regioselective Vilsmeier-Haack Formylation

Materials: 4-Bromo-3-isopropyl-1H-pyrazole, POCl₃, Anhydrous DMF, Dichloromethane (DCM), Saturated NaHCO₃ solution[8].

  • Vilsmeier Reagent Formation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous DMF (5.0 equiv.). Cool to 0 °C using an ice-salt bath.

  • Activation : Add POCl₃ (2.5 equiv.) dropwise over 15 minutes.

    • Self-Validation: The clear solution will transition to a viscous, pale-yellow complex, visually confirming the successful generation of the chloromethyliminium salt[8]. Stir for 30 minutes at 0 °C.

  • Substrate Addition : Dissolve 4-bromo-3-isopropyl-1H-pyrazole (1.0 equiv.) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent exothermic spiking.

  • EAS Reaction : Remove the ice bath, allow the mixture to reach room temperature, and then heat to 85 °C for 6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (R_f ~0.6) and the emergence of a highly UV-active spot (R_f ~0.3) validates the formation of the iminium intermediate[8].

  • Quenching & Hydrolysis : Cool the reaction to room temperature and pour it slowly over crushed ice. Carefully add saturated aqueous NaHCO₃ until the pH reaches 7–8.

    • Causality: The effervescence (CO₂ release) visually validates the neutralization of excess POCl₃ and HCl. Wait until effervescence completely ceases to ensure total hydrolysis of the iminium salt to the aldehyde[7].

  • Isolation : Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 4-bromo-5-isopropyl-2H-pyrazole-3-carbaldehyde.

Phase 2: Reductive Debromination (C4-Deprotection)

Materials: 10% Pd/C, Hydrogen gas (H₂), Sodium acetate (NaOAc), HPLC-grade Methanol.

  • Reaction Setup : Dissolve the purified 4-bromo-5-isopropyl-2H-pyrazole-3-carbaldehyde (1.0 equiv.) in methanol. Add sodium acetate (1.5 equiv.) to act as a mild acid scavenger.

    • Causality: NaOAc neutralizes the HBr generated during reduction, preventing acid-catalyzed acetalization of the aldehyde with the methanol solvent.

  • Hydrogenation : Carefully add 10% Pd/C (0.1 equiv. by weight) under a blanket of nitrogen. Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4 hours.

  • Filtration & Recovery : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Self-Validation: TLC analysis will show a slight shift in R_f and a change in UV absorption characteristics, confirming the removal of the heavy bromine atom.

  • Final Isolation : Concentrate the filtrate, partition between EtOAc and water, extract, dry, and evaporate to afford the pure 5-Isopropyl-2H-pyrazole-3-carbaldehyde [1].

Workflow Visualization

G Reagents DMF + POCl3 (0-5 °C) VH_Reagent Vilsmeier Reagent (Chloromethyliminium Ion) Reagents->VH_Reagent Activation Reaction Electrophilic Aromatic Substitution (85 °C, 6h) VH_Reagent->Reaction Substrate 4-Bromo-3-isopropyl-1H-pyrazole (C4-Blocked Substrate) Substrate->Reaction Hydrolysis Basic Hydrolysis (Ice + NaHCO3, pH 7-8) Reaction->Hydrolysis Iminium Intermediate Intermediate 4-Bromo-5-isopropyl-2H-pyrazole-3-carbaldehyde Hydrolysis->Intermediate Formylation at C5 Debromination Reductive Debromination (Pd/C, H2, NaOAc, MeOH) Intermediate->Debromination Product 5-Isopropyl-2H-pyrazole-3-carbaldehyde (Target Molecule) Debromination->Product C4-Deprotection

Workflow for synthesizing 5-Isopropyl-2H-pyrazole-3-carbaldehyde via C4-blocked Vilsmeier-Haack.

References

  • [4] Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Arkivoc. URL:[Link]

  • [7] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: PMC / NIH. URL:[Link]

  • [5] Chemistry Steps. Vilsmeier-Haack Reaction. Source: Chemistry Steps. URL:[Link]

  • [2] Organic Chemistry Portal. Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal. URL:[Link]

  • [6] YouTube. Vilsmeier-Haack Reaction. Source: YouTube. URL:[Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Schiff Bases from 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Schiff bases derived from 5-Isopropyl-2H-pyrazole-3-carbaldehyde. Pyrazole-containing Schiff bases are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, and detailed characterization techniques. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-).[2][3] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The pyrazole moiety is a well-established pharmacophore present in numerous pharmaceuticals, valued for its metabolic stability and wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of the pyrazole nucleus with the versatile imine functionality in pyrazole-based Schiff bases has led to the development of novel compounds with enhanced therapeutic potential and applications as ligands in coordination chemistry.[1]

This document outlines a reliable protocol for the synthesis of Schiff bases using 5-Isopropyl-2H-pyrazole-3-carbaldehyde as the aldehydic precursor. The presence of the isopropyl group at the 5-position of the pyrazole ring can influence the reactivity and solubility of the resulting Schiff base, making a tailored and well-understood protocol essential for successful synthesis.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[2][3] The reaction is typically catalyzed by a small amount of acid.

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-Isopropyl-2H-pyrazole-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration The carbinolamine is then protonated on the oxygen atom by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base.

Diagram of the Reaction Mechanism

Schiff_Base_Formation aldehyde 5-Isopropyl-2H-pyrazole-3-carbaldehyde carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine Nucleophilic Addition amine Primary Amine (R-NH2) amine->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ schiff_base Schiff Base protonated_carbinolamine->schiff_base - H2O water Water (H2O) protonated_carbinolamine->water h_plus H+ schiff_base->h_plus - H+

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from 5-Isopropyl-2H-pyrazole-3-carbaldehyde and a generic primary amine. The quantities can be scaled as needed.

Materials and Reagents
ReagentGradeSupplier
5-Isopropyl-2H-pyrazole-3-carbaldehyde≥97%Commercial Source
Substituted Primary Amine≥98%Commercial Source
Ethanol (Absolute)ACS GradeCommercial Source
Glacial Acetic AcidACS GradeCommercial Source
Diethyl Ether (for washing)ACS GradeCommercial Source
Hexane (for washing)ACS GradeCommercial Source
Anhydrous Magnesium Sulfate or Sodium SulfateLaboratory GradeCommercial Source
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bar

  • Glass funnel

  • Filter paper

  • Beakers

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Isopropyl-2H-pyrazole-3-carbaldehyde (1.0 eq) in absolute ethanol (approximately 10-15 mL).

  • Addition of Amine: To this solution, add the substituted primary amine (1.0 - 1.1 eq) dropwise at room temperature with continuous stirring. A slight excess of the amine can help drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the dehydration of the carbinolamine intermediate.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction, take small aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) and spot them on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. The reaction is generally complete within 2-6 hours.

  • Isolation of the Product: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification (Crystallization): Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether or hexane to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Purification (If no precipitation): If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator. The concentrated residue can then be induced to crystallize by adding a non-polar solvent like hexane or by cooling in an ice bath. Alternatively, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (40-50 °C) to remove any residual solvent.

Experimental Workflow Diagram

Workflow start Start dissolve Dissolve 5-Isopropyl-2H-pyrazole-3-carbaldehyde in Ethanol start->dissolve add_amine Add Primary Amine dissolve->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration or Concentration) cool->isolate purify Purify (Recrystallization or Column Chromatography) isolate->purify dry Dry the Final Product purify->dry characterize Characterize the Schiff Base dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Characterization of the Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the formation of the imine bond.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
C=N (Imine)1600 - 1650Appearance of this band is a strong indicator of Schiff base formation.[2][5]
C=O (Aldehyde)~1670 - 1700Disappearance of the strong carbonyl stretch from the starting aldehyde.
N-H (from pyrazole)3100 - 3300This band should still be present in the product.
C-H (aromatic/aliphatic)2850 - 3100These bands will be present in both starting material and product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information.

Proton EnvironmentExpected Chemical Shift (δ ppm)Notes
-CH=N- (Azomethine)8.0 - 9.0A characteristic singlet for the imine proton is a key diagnostic signal.[2]
Pyrazole Ring Proton6.0 - 8.0The chemical shift will depend on the substitution pattern.
Isopropyl Protons (-CH-)3.0 - 4.0 (septet)
Isopropyl Protons (-CH₃)1.2 - 1.5 (doublet)
Aldehydic Proton (-CHO)9.5 - 10.5Disappearance of this singlet from the starting material confirms reaction completion.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target compound.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water from the reaction mixture, which can drive the equilibrium towards the product side.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the amine (up to 1.2 equivalents) can be used. Ensure the catalyst is active and the reflux temperature is maintained.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

  • Stability: While aromatic Schiff bases are generally stable, they can be susceptible to hydrolysis. It is recommended to store the final product in a cool, dry, and dark place.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Schiff bases from 5-Isopropyl-2H-pyrazole-3-carbaldehyde. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently synthesize and characterize these valuable compounds for their applications in drug discovery and materials science. The provided guidelines for characterization and troubleshooting will further aid in achieving high-purity products and successful experimental outcomes.

References

  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES. [Link]

  • IntechOpen. (2022, November 2). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. [Link]

  • RSC Publishing. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. [Link]

  • Academia.edu. (n.d.). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. [Link]

  • PMC. (2019, August 26). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. [Link]

  • ChemRxiv. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. [Link]

  • ResearchGate. (2020, January 9). (PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. [Link]

  • PMC. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

Sources

Application Notes and Protocols: Reductive Amination of Pyrazole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after motif for designing potent and selective modulators of biological targets.[1][2] Pyrazole-3-carbaldehydes are particularly valuable synthetic intermediates, as the aldehyde functionality serves as a versatile handle for introducing a wide array of molecular diversity.[3][4][5] Among the myriad of transformations available, reductive amination stands out as a robust and highly reliable method for converting these aldehydes into the corresponding amines, which are key building blocks for a vast range of pharmacologically active molecules.[6][7]

This comprehensive guide provides an in-depth exploration of reductive amination procedures tailored for pyrazole-3-carbaldehydes. We will delve into the underlying reaction mechanisms, compare and contrast various protocols, and offer detailed, field-proven experimental procedures. The focus will be on not just the "how" but also the "why" behind each experimental choice, empowering researchers to troubleshoot and adapt these methods to their specific synthetic challenges.

The Mechanism of Reductive Amination: A Two-Step Symphony

Reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[6][8][9][10] This one-pot approach is highly efficient and avoids the isolation of often-unstable imine intermediates.[9]

The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. This initial addition forms a transient hemiaminal intermediate.[8][9] Under mildly acidic conditions, the hemiaminal readily eliminates a molecule of water to generate a protonated imine, known as an iminium ion.[8][9] This iminium ion is significantly more electrophilic than the starting aldehyde, a crucial factor for the selectivity of the subsequent reduction step.[11][12][13] A mild and selective reducing agent, introduced into the reaction mixture, then preferentially reduces the iminium ion to furnish the final amine product.[11][8][12]

Reductive_Amination_Mechanism Pyrazole_Aldehyde Pyrazole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyrazole_Aldehyde->Hemiaminal + R¹R²NH Amine R¹R²NH Amine->Hemiaminal Hemiaminal->Pyrazole_Aldehyde - R¹R²NH Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Iminium_Ion->Hemiaminal + H₂O Final_Amine Final Amine Product Iminium_Ion->Final_Amine + [H⁻] from Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Amine H2O H₂O H_plus H⁺

Figure 1: General Mechanism of Reductive Amination.

Choosing the Right Tools: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the in-situ generated iminium ion.[7][8] Below is a comparative overview of commonly employed reducing agents.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) - Highly selective for iminium ions over aldehydes and ketones.[8][9][14] - Effective under mild, slightly acidic conditions.[14] - Tolerates a wide range of functional groups.[14][15][16] - Convenient for one-pot procedures.[8]- Moisture sensitive.[17] - Can be slower than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) - Effective and selective for iminium ions at acidic pH.[7][17][18] - Stable in acidic conditions.[18]- Highly toxic due to the potential release of hydrogen cyanide gas, especially at low pH.[8] - Requires careful handling and disposal.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available. - Effective reducing agent.- Can readily reduce the starting aldehyde, leading to alcohol byproducts.[7][17] - Typically requires a two-step procedure (pre-formation of the imine before adding NaBH₄).[7][17][19]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) - "Green" and atom-economical.[9][20] - High yielding.- May reduce other functional groups (e.g., nitro groups, alkenes, alkynes).[20] - Requires specialized equipment (hydrogenator). - Catalyst can sometimes be difficult to remove.
Triethylsilane (Et₃SiH) / Trifluoroacetic Acid (TFA) - Effective for electron-poor heterocyclic amines where imine formation is challenging.[21] - Fast and clean reactions.[21]- Requires strongly acidic conditions (TFA). - May not be suitable for acid-sensitive substrates.

For most applications involving pyrazole-3-carbaldehydes, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its exceptional selectivity, operational simplicity, and broad functional group tolerance.[8][14][15]

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical reaction, it is crucial to perform the procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - One-Pot Procedure

This is the most common and highly recommended procedure for the reductive amination of pyrazole-3-carbaldehydes with a wide range of primary and secondary amines.

Protocol_1_Workflow Start Start Step1 Dissolve pyrazole-3-carbaldehyde (1.0 equiv.) and amine (1.1-1.2 equiv.) in anhydrous DCE. Start->Step1 Step2 Stir at room temperature for 20-30 minutes. Step1->Step2 Step3 Add NaBH(OAc)₃ (1.2-1.5 equiv.) portion-wise. Step2->Step3 Step4 Monitor reaction by TLC or LC-MS. Step3->Step4 Step5 Quench with saturated aq. NaHCO₃. Step4->Step5 Upon completion Step6 Extract with an organic solvent (e.g., DCM or EtOAc). Step5->Step6 Step7 Dry, concentrate, and purify. Step6->Step7 End End Step7->End

Figure 2: Workflow for STAB-mediated reductive amination.

Materials:

  • Pyrazole-3-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the pyrazole-3-carbaldehyde (1.0 equivalent).

  • Addition of Amine: Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M. Add the amine (1.1-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. For less reactive amines, this pre-stirring time can be extended to 1-2 hours.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired amine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a viable alternative when STAB is unavailable or for specific substrates where dialkylation of a primary amine is a concern.[15][16] The key is to ensure complete imine formation before introducing the less selective NaBH₄.

Materials:

  • Pyrazole-3-carbaldehyde

  • Primary or secondary amine

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the pyrazole-3-carbaldehyde (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous methanol or ethanol.[19] Stir the mixture at room temperature for 1-4 hours, or until imine formation is deemed complete by TLC or ¹H NMR analysis of an aliquot. Causality Note: The use of alcoholic solvents facilitates imine formation. For some substrates, gentle heating (40-50 °C) may be required.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions. Causality Note: Cooling the reaction and adding NaBH₄ slowly is critical to control the exothermic reaction and prevent the reduction of any unreacted aldehyde.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor for the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of deionized water. Concentrate the mixture under reduced pressure to remove most of the alcohol solvent.

  • Extraction: Add water and an appropriate organic solvent (e.g., ethyl acetate) to the residue. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by standard methods (chromatography or crystallization).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / No Reaction - Incomplete imine formation. - Deactivated amine (electron-poor). - Poor quality reducing agent (hydrolyzed STAB).- Add a catalytic amount of acetic acid (0.1-0.2 equiv.) to facilitate imine formation.[15][16] - For electron-poor amines, consider using the Et₃SiH/TFA protocol.[21] - Use freshly opened or properly stored STAB.
Formation of Alcohol Byproduct - Reducing agent is too reactive (e.g., NaBH₄ added too early). - Iminium ion formation is slow.- If using NaBH₄, ensure complete imine formation before its addition.[7][17] - Switch to a more selective reagent like STAB.[8]
Dialkylation of Primary Amines - The newly formed secondary amine is reacting with another molecule of the aldehyde.- Use a larger excess of the primary amine (2-3 equivalents). - Adopt a stepwise procedure where the imine is formed and then reduced.[8]
Difficult Product Isolation - The product amine is water-soluble.- After quenching, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. - Consider using a continuous liquid-liquid extractor.

Conclusion

Reductive amination is a powerful and versatile tool for the functionalization of pyrazole-3-carbaldehydes, providing facile access to a diverse range of substituted amines crucial for drug discovery and development. By understanding the underlying mechanisms and the nuances of different reagents and protocols, researchers can effectively leverage this reaction to advance their synthetic campaigns. The use of Sodium Triacetoxyborohydride is generally the most reliable method, offering high selectivity and operational simplicity. However, alternative protocols provide valuable options for specific substrates and challenges. Careful execution and monitoring are key to achieving high yields and pure products.

References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 7, 2026, from [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Boston University. Retrieved March 7, 2026, from [Link]

  • Afanasyev, O. I., et al. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Gayo, E., et al. (2023, June 15). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved March 7, 2026, from [Link]

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.). Journal of Chemical Sciences. Retrieved March 7, 2026, from [Link]

  • Rogers, D. M., et al. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved March 7, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN. Retrieved March 7, 2026, from [Link]

  • 23.4: Preparation of Amines via Reductive Amination. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Advanced Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds from Isopropyl Pyrazole Aldehyde Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The pyrazolo[1,5-a]pyrimidine fused bicyclic system is a privileged scaffold in medicinal chemistry, extensively utilized in the development of potent protein kinase inhibitors (e.g., CDK, EGFR, and JAK2 inhibitors) for cancer therapy[1]. When designing these inhibitors, the incorporation of an isopropyl pyrazole moiety serves as a highly strategic structural vector. The isopropyl group provides an optimal balance of moderate steric bulk and enhanced lipophilicity, allowing the molecule to effectively partition into and anchor within the hydrophobic pockets of the kinase ATP-binding site[2].

This application note details the robust preparation of bis-heterocyclic pyrazolo[1,5-a]pyrimidines using an isopropyl pyrazole aldehyde (e.g., 3-isopropyl-1H-pyrazole-5-carbaldehyde) as the primary building block. By employing a one-pot multicomponent reaction (MCR) or a two-step chalcone methodology, researchers can rapidly generate highly functionalized libraries with excellent atom economy and regioselectivity[3],[4].

Pathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Inhibitor Bis-heterocyclic Pyrazolo[1,5-a]pyrimidine Inhibitor->Receptor ATP-Competitive Inhibition Response Tumor Cell Proliferation & Survival Downstream->Response Gene Transcription

Figure 1: Mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives as RTK inhibitors.

Mechanistic Insights: Causality in Reaction Design

The synthesis of pyrazolo[1,5-a]pyrimidines from an aldehyde precursor typically relies on the condensation with a 5-aminopyrazole and an active methylene compound (such as malononitrile)[3].

Regioselectivity and Causality:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the isopropyl pyrazole aldehyde with malononitrile. We intentionally allow this step to proceed briefly before the addition of the aminopyrazole. If all reagents are added simultaneously, competitive Schiff base formation between the aldehyde and the aminopyrazole can drastically reduce the yield[3].

  • Michael Addition: 5-aminopyrazoles possess three nucleophilic centers (exocyclic -NH₂, endocyclic N1, and C4). The exocyclic amine is the most nucleophilic and selectively attacks the electrophilic

    
    -carbon of the newly formed Knoevenagel intermediate.
    
  • Intramolecular Cyclization: Following the Michael addition, the endocyclic nitrogen attacks the nitrile carbon, closing the six-membered pyrimidine ring. Subsequent tautomerization and spontaneous oxidative aromatization yield the thermodynamically stable fused system[3].

Workflow Step1 1. Knoevenagel Condensation Aldehyde + Malononitrile Step2 2. Michael Addition Nucleophilic Attack by 5-Aminopyrazole Step1->Step2 Piperidine, EtOH, RT Step3 3. Intramolecular Cyclization Ring Closure via Endocyclic Nitrogen Step2->Step3 Heat to 80°C Step4 4. Oxidation / Tautomerization Aromatization of the Pyrimidine Ring Step3->Step4 -H2O Product Final Product: Target Pyrazolo[1,5-a]pyrimidine Step4->Product Cooling & Filtration

Figure 2: Step-by-step mechanistic workflow of the one-pot multicomponent synthesis.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating and reproducible protocol, various conditions were screened for the one-pot synthesis. Ethanol with a catalytic amount of piperidine proved to be the optimal environment, balancing precursor solubility with the necessary basicity to drive the Knoevenagel condensation.

Table 1: Optimization of the One-Pot Multicomponent Synthesis

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1EthanolNone80 (Reflux)1245Sluggish Knoevenagel step; incomplete conversion.
2 Ethanol Piperidine (10%) 80 (Reflux) 5 88 Optimal; rapid intermediate formation, clean precipitation.
3Acetic AcidNone110 (Reflux)672Acidic conditions promoted minor acetylation side-products.
4PEG-400None90481Excellent green alternative, but viscous workup required.
5WaterPiperidine (10%)1002420Poor solubility of the lipophilic isopropyl pyrazole precursor.

Note: Reactions performed on a 10 mmol scale. Yields represent the isolated, recrystallized product.

Experimental Protocols

Protocol A: One-Pot Three-Component Synthesis (Recommended)

This protocol describes the synthesis of a bis-heterocyclic derivative: 7-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.

Reagents & Materials:

  • 3-Isopropyl-1H-pyrazole-5-carbaldehyde (1.0 equiv, 10.0 mmol)

  • Malononitrile (1.1 equiv, 11.0 mmol)

  • 3-Amino-5-methylpyrazole (1.0 equiv, 10.0 mmol)

  • Piperidine (0.1 equiv, 1.0 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Initiation (Knoevenagel): To a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropyl-1H-pyrazole-5-carbaldehyde and malononitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of piperidine. Stir the mixture at room temperature for 15–20 minutes. Self-Validation Check: The solution will transition to a deep yellow color, indicating the successful formation of the highly conjugated alkylidene intermediate.

  • Addition: Add 3-amino-5-methylpyrazole in a single portion to the stirring solution.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours. Monitor the consumption of the intermediate via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation: Once complete, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize product precipitation.

  • Filtration: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted malononitrile and piperidine traces.

  • Purification: Recrystallize the crude solid from hot ethanol or a DMF/water mixture. Dry under high vacuum at 50 °C for 12 hours to afford the pure product.

Protocol B: Two-Step Synthesis via Chalcone Intermediate

For researchers requiring specific functionalization at the C6 position (lacking a nitrile group), the chalcone route is highly effective[4].

Step 1: Enone Formation

  • Dissolve 3-isopropyl-1H-pyrazole-5-carbaldehyde (10 mmol) and an acetophenone derivative (10 mmol) in ethanol (15 mL).

  • Add 10% aqueous NaOH (2 mL) dropwise. Stir at room temperature for 12 hours.

  • Neutralize with dilute HCl, filter the precipitated chalcone, wash with water, and dry.

Step 2: Cyclocondensation

  • Suspend the isolated chalcone (5 mmol) and 3-amino-5-methylpyrazole (6 mmol) in glacial acetic acid (10 mL). Causality: Acetic acid acts as both solvent and acid catalyst, protonating the enone to accelerate the Michael addition[4].

  • Reflux the mixture at 110 °C for 8 hours.

  • Cool the mixture and pour it over crushed ice (50 g). Neutralize carefully with aqueous ammonia until a precipitate forms.

  • Filter, wash with water, and recrystallize from ethanol to yield the target pyrazolo[1,5-a]pyrimidine.

References

  • Title : One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction. Source : academie-sciences.fr. URL : 3

  • Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source : nih.gov. URL : 1

  • Title : Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Source : tandfonline.com. URL : 4

  • Title : 4-Isopropyl-1H-pyrazole|CAS 13753-53-2. Source : benchchem.com. URL : 2

Sources

Application Notes and Protocols: Metal-Organic Frameworks (MOFs) Derived from Pyrazole Carbaldehydes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Pyrazole Carbaldehyde-Derived Ligands in MOF-Based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous crystalline materials, poised to revolutionize therapeutic delivery.[1] Their exceptional porosity, high surface area, and tunable chemical functionalities make them ideal candidates for hosting and releasing therapeutic agents.[2] Within the vast landscape of MOF chemistry, ligands derived from pyrazole carbaldehydes offer a unique and compelling set of advantages for drug development professionals. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides robust coordination sites for metal ions, leading to the formation of highly stable MOF architectures.[3] The carbaldehyde group, in turn, serves as a versatile chemical handle for post-synthetic modification, allowing for the covalent attachment of targeting moieties or the modulation of the framework's physicochemical properties to fine-tune drug release kinetics.[4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of MOFs derived from pyrazole carbaldehydes, with a specific focus on their utility in advanced drug delivery systems. We will delve into the causality behind experimental choices, providing field-proven insights and detailed, step-by-step protocols to empower researchers and scientists in this exciting field.

Part 1: Synthesis of Pyrazole Carbaldehyde-Derived Ligands

The cornerstone of these MOF systems is the pyrazole carbaldehyde ligand. A common and efficient method for the synthesis of these crucial building blocks is the Vilsmeier-Haack reaction.[5][6] This reaction formylates an activated aromatic ring, in this case, a pyrazole precursor, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Protocol 1: Generalized Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes a generalized procedure for the synthesis of a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, a common ligand precursor for MOF synthesis.

Materials:

  • Substituted acetophenone phenylhydrazone (1.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (4 mL)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Crushed ice

  • Dilute sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup with silica gel

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (4 mL). Cool the flask in an ice bath with stirring.

  • Slowly add phosphorus oxychloride (3.0 mmol) dropwise to the cold DMF. The mixture will become viscous and may change color, indicating the formation of the Vilsmeier reagent.[6]

  • Reaction with Hydrazone: To the cold Vilsmeier reagent, add the substituted acetophenone phenylhydrazone (1.0 mmol).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a dilute sodium hydroxide solution until the pH is approximately 7.

  • A precipitate of the crude product should form. If an oily product is obtained, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Collect the precipitate by filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Part 2: Synthesis of Pyrazole Carbaldehyde-Derived MOFs

The synthesized pyrazole carbaldehyde ligands can be used to construct a variety of MOFs with different metal ions and topologies. Hydrothermal and solvothermal methods are the most common synthetic approaches.[7] These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, allowing for the slow crystallization of the MOF.

Protocol 2: Generalized Hydrothermal Synthesis of a Zinc-Pyrazole Carbaldehyde MOF

This protocol provides a general procedure for the synthesis of a zinc-based MOF using a pyrazole carbaldehyde-derived ligand.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.5 mmol)

  • Pyrazole carbaldehyde-derived ligand (e.g., 0.5 mmol)

  • N,N-dimethylformamide (DMF)

  • Ethanol or Water

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve the zinc nitrate hexahydrate in a suitable solvent or solvent mixture (e.g., DMF/ethanol or DMF/water).

  • In a separate vial, dissolve the pyrazole carbaldehyde-derived ligand in DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of metal to ligand is a critical parameter and may require optimization.

  • Sealing and Heating: Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80 °C and 150 °C).[8] The reaction time can vary from several hours to a few days.

  • Crystallization: Allow the reaction to proceed for the desired time, during which the MOF crystals will form.

  • Isolation: After the reaction is complete, cool the autoclave to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals several times with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.[7]

  • Activation: Dry the washed MOF crystals under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores. This "activation" step is crucial for achieving high surface area and porosity.[7]

Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and N₂ adsorption-desorption analysis to determine its surface area and porosity.

Part 3: Application in Drug Delivery

The unique structural and chemical features of pyrazole carbaldehyde-derived MOFs make them excellent candidates for drug delivery applications. The high porosity allows for significant drug loading, while the tunable pore size and surface chemistry enable controlled release.[2]

Post-Synthetic Modification (PSM) for Enhanced Functionality

The aldehyde group on the pyrazole ligand is a key feature that allows for post-synthetic modification (PSM) of the MOF.[4] This enables the covalent attachment of functional groups to tailor the MOF's properties for specific drug delivery applications. For instance, amine-containing molecules can be grafted onto the aldehyde groups via imine condensation, which can improve the loading of certain drugs or introduce stimuli-responsive release mechanisms.

Workflow for Post-Synthetic Modification of Pyrazole Carbaldehyde MOFs

G cluster_0 Pre-synthesized MOF cluster_1 Modification Step cluster_2 Functionalized MOF A Pyrazole Carbaldehyde MOF (-CHO groups exposed in pores) C Reaction in suitable solvent (e.g., ethanol) A->C Suspend B Amine-containing molecule (e.g., ethylenediamine) B->C Add D Amine-functionalized MOF (Imine bond formation) C->D React & Purify

Caption: Post-synthetic modification workflow.

Protocol 3: Loading a Model Drug (Ibuprofen) into a Pyrazole-Based MOF

This protocol describes a general procedure for loading a model anti-inflammatory drug, ibuprofen, into a pyrazolate-based MOF.

Materials:

  • Activated pyrazole-based MOF (e.g., 50 mg)

  • Ibuprofen

  • A suitable solvent (e.g., hexane or ethanol) in which ibuprofen is soluble

  • Small vials

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of ibuprofen of a known concentration in the chosen solvent.

  • Loading: Suspend a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution.

  • Incubation: Seal the vial and place it on a shaker or rotator at room temperature for a set period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.

  • Separation: After incubation, separate the drug-loaded MOF from the solution by centrifugation.

  • Quantification of Loading: Carefully collect the supernatant. Measure the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 222 nm for ibuprofen).

  • Calculation of Drug Loading: The amount of ibuprofen loaded into the MOF can be calculated by subtracting the amount of drug remaining in the supernatant from the initial amount of drug in the solution.

    • Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

  • Washing and Drying: Gently wash the drug-loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug, and then dry the sample under vacuum.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a typical procedure for studying the in vitro release of a drug from a MOF carrier in a simulated physiological environment.

Materials:

  • Drug-loaded MOF (e.g., 10 mg)

  • Phosphate-buffered saline (PBS) at a desired pH (e.g., pH 7.4 for physiological conditions or pH 5.5 for a simulated tumor microenvironment)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator (set to 37 °C)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded MOF (e.g., 10 mg) and suspend it in a small volume of PBS (e.g., 5 mL).

  • Dialysis Setup: Transfer the suspension into a dialysis bag. Seal the bag securely.

  • Release Medium: Place the dialysis bag into a beaker containing a larger volume of fresh PBS (e.g., 55 mL). This ensures sink conditions, where the concentration of the released drug in the outer medium is negligible compared to its solubility.

  • Incubation: Place the entire setup in a water bath or incubator maintained at 37 °C with gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 5 mL) of the release medium from the beaker.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Analysis: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time).

Data Presentation and Interpretation

To facilitate the comparison of different MOF formulations and drug loading conditions, it is essential to present the data in a clear and structured format.

Table 1: Comparison of Drug Loading and Encapsulation Efficiency

MOF FormulationLigand UsedMetal IonDrug LoadedDrug Loading (wt%)Encapsulation Efficiency (%)
MOF-A3-phenyl-1H-pyrazole-4-carbaldehydeZn²⁺Ibuprofen15.276.0
MOF-B3-(4-carboxyphenyl)-1H-pyrazole-4-carbaldehydeZr⁴⁺5-Fluorouracil25.885.0
MOF-C (PSM)Amine-functionalized MOF-AZn²⁺Doxorubicin18.592.5

Logical Relationship of MOF Synthesis to Drug Delivery Application

G cluster_0 Ligand Synthesis cluster_1 MOF Formation cluster_2 Drug Formulation cluster_3 Application A Pyrazole Carbaldehyde Ligand Synthesis (Vilsmeier-Haack) B MOF Synthesis (Hydrothermal/Solvothermal) A->B C Post-Synthetic Modification (Optional) B->C D Drug Loading B->D C->D E In Vitro Drug Release Study D->E F Therapeutic Application E->F

Caption: From ligand to therapeutic application.

Conclusion and Future Perspectives

MOFs derived from pyrazole carbaldehydes represent a highly promising and versatile platform for the development of next-generation drug delivery systems. The inherent stability imparted by the pyrazole linker, coupled with the functional versatility of the carbaldehyde group, provides a powerful toolkit for designing materials with tailored drug loading and release properties. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of these remarkable materials. Future research in this area will likely focus on the development of multi-stimuli-responsive systems, the integration of targeting moieties for cell-specific delivery, and the translation of these promising laboratory-scale findings into clinically viable therapeutic solutions.

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  • Feng, X., et al. (2025). Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS ONE, 20(10), e0331260. [Link]

  • Verploegh, R. J. (2021). Molecular Simulations of MOF Nanoparticles for Drug Delivery (Doctoral dissertation, University of Bath). [Link]

  • Tavolaro, P., et al. (2020). Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoretical Calculations. ACS Applied Materials & Interfaces, 12(3), 4057-4067. [Link]

  • Li, B., et al. (2018). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 20(31), 4466-4472. [Link]

  • Zhang, Y., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Ghorbani-Vaghei, R., & Hemmati, S. (2024). Preparation of Ibuprofen-Loaded Inhalable γCD-MOFs by Freeze-Drying Using the QbD Approach. Pharmaceutics, 16(11), 1544. [Link]

  • Al-Ghamdi, M. S., et al. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Crystals, 5(2), 193-203. [Link]

  • Sharma, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(4), 549-575. [Link]

  • Feng, X., et al. (2025). Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS ONE, 20(10), e0331260. [Link]

  • CD Bioparticles. (n.d.). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. [Link]

  • Google Patents. (n.d.).

Sources

Advanced Application Note: One-Pot Synthesis of Bioactive Heterocycles Utilizing Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of pyrazole-4-carbaldehydes as versatile electrophilic precursors for constructing complex, fused heterocyclic systems. Focusing on "One-Pot" and Multicomponent Reaction (MCR) methodologies, this document provides optimized protocols for synthesizing pyranopyrazoles , pyrazolo[3,4-b]pyridines , and chromeno-fused systems . These scaffolds are critical in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles.[1][2]

The protocols herein prioritize atom economy , operational simplicity (filtration-based purification), and green chemistry principles (aqueous/ethanol media), moving away from traditional, waste-intensive multi-step synthesis.

Strategic Rationale & Reactivity Profile

The pyrazole ring is a "privileged structure" in drug discovery (e.g., Sildenafil, Celecoxib). However, the decoration of this ring often requires harsh conditions.[3][4] Pyrazole-4-carbaldehydes offer a superior entry point due to the high electrophilicity of the formyl group at the C-4 position, flanked by the nucleophilic centers of the pyrazole ring (or attached substituents).

The "Hub" Reactivity

The formyl group acts as a "reaction hub," enabling:

  • Knoevenagel Condensation: Reaction with active methylenes (malononitrile).

  • Michael Addition: Subsequent attack by nucleophiles (enols, amines).

  • Cyclization: Intramolecular ring closure to form fused systems.

ReactivityHub Aldehyde Pyrazole-4-Carbaldehyde (Electrophilic Hub) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Active Methylene Intermediate Arylidene Intermediate Knoevenagel->Intermediate Michael Michael Addition Intermediate->Michael + Nucleophile Cyclization Intramolecular Cyclization Michael->Cyclization Pyranopyrazole Pyranopyrazoles (Antimicrobial) Cyclization->Pyranopyrazole Pyridine Pyrazolo-pyridines (Kinase Inhibitors) Cyclization->Pyridine Chromene Chromeno-pyrazoles (Anticancer) Cyclization->Chromene

Figure 1: The divergent synthetic pathways starting from Pyrazole-4-carbaldehyde.

Protocol A: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles

Target Scaffold: 1,4-Dihydropyrano[2,3-c]pyrazole Mechanism: 4-Component MCR (Aldehyde + Malononitrile + Hydrazine +


-Keto Ester).
Application:  Antimicrobial and anti-inflammatory agents.[2][5]
Reaction Logic

This protocol utilizes a domino Knoevenagel-Michael-Cyclization sequence. We employ water/ethanol as the solvent to exploit the "hydrophobic effect," where organic reactants aggregate, accelerating the reaction and causing the final product to precipitate for easy isolation.

Materials
  • A: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • B: Malononitrile (1.0 mmol)

  • C: Ethyl acetoacetate (1.0 mmol)

  • D: Hydrazine hydrate (1.0 mmol)

  • Catalyst: Piperidine (5 mol%) or L-Proline (10 mol%) for a greener approach.

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL).

Step-by-Step Procedure
  • Pre-formation (Optional but Recommended): In a 25 mL round-bottom flask, combine Ethyl acetoacetate (C ) and Hydrazine hydrate (D ) in 2 mL of solvent. Stir for 5 minutes at RT to form the in situ pyrazolone intermediate. Note: This reduces side reactions.

  • Addition: Add Pyrazole aldehyde (A ), Malononitrile (B ), and the Catalyst to the mixture. Add the remaining solvent (3 mL).[6]

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Observation: The solution will typically turn from clear/yellow to a turbid suspension as the product forms.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes. Reaction is typically complete in 30–60 minutes .

  • Work-up: Cool the reaction mixture to room temperature.

    • Critical Step: If using EtOH/Water, the product should precipitate out as a solid.

  • Purification: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) followed by a small amount of cold ethanol (2 mL).

  • Drying: Dry in an oven at 60°C. Recrystallize from hot ethanol if necessary (usually not required).

Expected Yields & Data
  • Yield: 85–95%[7]

  • Appearance: White to pale yellow solid.

  • Validation:

    
    H NMR will show a characteristic singlet for the pyran CH at 
    
    
    
    4.5–5.0 ppm and a singlet for the amine (
    
    
    ) at
    
    
    6.8–7.2 ppm (
    
    
    exchangeable).

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines (Friedländer Type)

Target Scaffold: Pyrazolo[3,4-b]pyridine-5-carbonitriles Mechanism: Condensation of 5-aminopyrazole-4-carbaldehyde with active carbonyls. Application: Kinase inhibitors (e.g., GSK-3 inhibitors).[8]

Reaction Logic

This protocol requires a specific precursor: 5-amino-1-phenyl-pyrazole-4-carbaldehyde . The presence of the amino group at C-5 and the formyl group at C-4 sets up a perfect "1,3-dinucleophile + 1,2-dielectrophile" condensation or a Friedländer-style annulation.

Materials
  • A: 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • B: Active Methylene/Ketone (e.g., Dimedone or Cyclohexanone) (1.0 mmol)

  • Catalyst: Glacial Acetic Acid (catalytic) or Piperidine.

  • Solvent: Ethanol (5 mL).

Step-by-Step Procedure
  • Dissolution: Dissolve the 5-aminopyrazole-aldehyde (A ) in Ethanol.

  • Addition: Add the active methylene compound (B ) and 2-3 drops of catalyst.

  • Reflux: Heat to reflux for 2–4 hours .

  • Mechanism Check: The reaction proceeds via aldol condensation followed by intramolecular imine formation (cyclodehydration).

  • Work-up:

    • Concentrate the solvent to half volume under reduced pressure.

    • Pour onto crushed ice.

    • Neutralize with 10%

      
       if acetic acid was used.
      
  • Purification: Filter the precipitate. Recrystallize from DMF/Ethanol mixtures.

Friedlander Precursor 5-Amino-pyrazole-4-CHO Intermediate Schiff Base / Aldol Intermediate Precursor->Intermediate Reflux/Cat. Ketone Cyclic 1,3-Diketone (e.g., Dimedone) Ketone->Intermediate Reflux/Cat. Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Product Pyrazolo[3,4-b]quinoline Derivative Cyclization->Product

Figure 2: Friedländer-style annulation pathway.

Protocol C: Oxidative Coupling to Chromeno[2,3-c]pyrazoles

Target Scaffold: Chromeno[2,3-c]pyrazol-4(1H)-ones Mechanism: Intramolecular Oxidative C-H Bond Functionalization.[3][4][9] Application: Anticancer agents (targeting tubulin polymerization).

Reaction Logic

This is a more advanced, "metal-free" oxidation protocol. It involves the direct coupling of an aldehyde C-H bond with an aromatic C-H bond (on a phenoxy substituent).

Materials
  • A: 5-(Aryloxy)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.[3] solution, 2.0 equiv).

  • Promoter: Ionic Liquid (e.g., [Bmim]Br) or simply water at high temp.

  • Conditions: 100–120°C in a sealed tube.

Step-by-Step Procedure
  • Setup: In a pressure tube, dissolve the aldehyde (A ) in Water (3 mL).

  • Oxidant: Add TBHP slowly.

  • Heating: Seal the tube and heat to 120°C for 12–24 hours.

    • Note: The high temperature is required to activate the C-H bond without a transition metal catalyst.

  • Work-up: Cool to RT. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over

    
    . Evaporate solvent.
    
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc) is usually required for this specific transformation to remove unreacted aldehyde.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact on Quality
Solvent Choice EtOH/H2O (1:1) is superior to pure EtOH.Water induces the "hydrophobic effect," accelerating MCRs and aiding product precipitation (cleaner isolation).
Catalyst Load Keep basic catalysts (Piperidine) <10 mol%.Excess base can cause Cannizzaro disproportionation of the aldehyde, reducing yield.
Aldehyde Purity Ensure Pyrazole-CHO is free of acid traces.Residual acid from Vilsmeier-Haack synthesis (POCl3) can inhibit the base-catalyzed Knoevenagel step.
Temperature 80°C (Reflux).Lower temperatures (<50°C) often stall the reaction at the Knoevenagel intermediate (benzylidene) stage.
Troubleshooting Guide
  • Issue: Reaction stalls at the intermediate (yellow solid, no fluorescence).

    • Fix: The Michael addition is the rate-limiting step. Add more catalyst (base) or increase temperature.

  • Issue: Product is oily/sticky.

    • Fix: The product likely trapped solvent. Triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Mali, J. R., et al. (2022). "Multicomponent synthesis and their in vitro antibacterial activity of pyranopyrazole derivatives." MDPI Molecules.

  • Bakherad, M., et al. (2023). "Green synthesis of chromeno[2,3-c]pyrazoles... via catalyst-free multicomponent reaction in magnetized distilled water."[7] South African Journal of Chemistry.

  • Lellek, V., et al. (2018).[10] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine."[5][10] Synlett.

  • Guo, S., et al. (2015). "Green Method for the Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones through Ionic Liquid Promoted Directed Annulation." Organic Letters. [9]

  • Paul, K., et al. (2008). "Three-Component, One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Aqueous Media." Synthetic Communications.

Sources

Application Note: Knoevenagel Condensation of 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). Specifically, 5-Isopropyl-2H-pyrazole-3-carbaldehyde is a critical intermediate for synthesizing kinase inhibitors (CDK2, Aurora A/B) and anti-inflammatory agents. The isopropyl moiety at the C5 position enhances lipophilicity and metabolic stability compared to its methyl analogs, while the C3-aldehyde serves as a versatile handle for carbon-carbon bond formation.

This Application Note details the Knoevenagel condensation of 5-Isopropyl-2H-pyrazole-3-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). We present three validated protocols ranging from classical organic synthesis to green chemistry approaches, ensuring reproducibility and scalability for drug discovery workflows.

Chemical Context: Tautomerism and Reactivity

Researchers must account for the annular tautomerism of the pyrazole ring. The substrate exists in equilibrium between 5-isopropyl-1H-pyrazole-3-carbaldehyde and 3-isopropyl-1H-pyrazole-5-carbaldehyde .

  • Implication: While the aldehyde reactivity remains consistent, the acidic N-H proton (

    
    ) can participate in hydrogen bonding or be deprotonated by strong bases, potentially retarding the reaction rate.
    
  • Solution: The protocols below utilize weak bases (piperidine, ammonium carbonate) or buffered systems to maintain chemoselectivity for the aldehyde condensation over N-deprotonation.

Reaction Mechanism

The Knoevenagel condensation involves the nucleophilic addition of an activated methylene carbanion to the aldehyde, followed by base-catalyzed dehydration.

KnoevenagelMechanism Base Catalyst (Base) (Piperidine) ActiveMethylene Active Methylene (Malononitrile) Base->ActiveMethylene Deprotonation Enolate Enolate Anion ActiveMethylene->Enolate Aldehyde 5-Isopropyl-2H-pyrazole- 3-carbaldehyde Enolate->Aldehyde Nucleophilic Attack Alcohol Beta-Hydroxynitrile (Intermediate) Aldehyde->Alcohol Proton Transfer Product Vinyl Pyrazole (Final Product) Alcohol->Product E1cB Elimination Water H2O Alcohol->Water

Figure 1: Mechanistic pathway for the base-catalyzed condensation. The rate-determining step is typically the formation of the enolate or the final elimination of water, depending on the substrate sterics.

Experimental Protocols

Method A: Classical Ethanol-Piperidine (Standard Benchmarking)

Best for: Initial screening, gram-scale synthesis, and substrates with low water solubility.

Reagents:

  • 5-Isopropyl-2H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Piperidine (0.1 equiv, Catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, ~138 mg) and malononitrile (1.1 mmol, 73 mg) in absolute ethanol (10 mL).

  • Initiation: Add piperidine (10 µL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The product typically appears as a UV-active spot with lower

      
       than the aldehyde but higher than the malononitrile.
      
  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.

Method B: "Green" Aqueous Catalysis (Eco-Friendly)

Best for: Rapid synthesis, high throughput libraries, and avoiding toxic organic solvents.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Solvent: Water:Ethanol (1:1 v/v)[1][2]

  • Catalyst: Ammonium Carbonate ((NH₄)₂CO₃, 20 mol%)[1]

Procedure:

  • Mixing: Combine aldehyde and malononitrile in the Water:Ethanol mixture (5 mL/mmol).

  • Catalysis: Add ammonium carbonate (0.2 equiv).

  • Reaction: Stir vigorously at room temperature or mild reflux (50 °C).

    • Note: Sonication can accelerate this reaction to <20 minutes.

  • Isolation: The product usually precipitates out of the aqueous medium.[3] Filter, wash with water, and air dry.[4]

    • Advantage:[4][5][6] This method avoids the need for column chromatography in 90% of cases.

Method C: Microwave-Assisted Synthesis

Best for: Sterically hindered active methylenes (e.g., barbituric acid) or slow reactions.

Procedure:

  • Mix aldehyde (1 mmol), active methylene (1 mmol), and 2 drops of piperidine in Ethanol (2 mL) in a microwave-safe vial.

  • Irradiate at 80 °C (Power: 100W) for 5–10 minutes.

  • Cool and filter the precipitated solid.[5]

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation and literature precedents for pyrazole aldehydes.

ParameterMethod A (Classical)Method B (Green)Method C (Microwave)
Solvent EthanolWater:Ethanol (1:1)Ethanol
Catalyst Piperidine(NH₄)₂CO₃Piperidine
Temp/Time Reflux / 3 h50°C / 45 min80°C / 10 min
Yield 85–92%88–95%90–96%
Purification RecrystallizationFiltrationFiltration
Eco-Score ModerateHighHigh

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (Aldehyde + Active Methylene) SolventChoice Select Solvent System Start->SolventChoice PathA Method A: Ethanol + Piperidine (Reflux 3h) SolventChoice->PathA Standard PathB Method B: H2O/EtOH + (NH4)2CO3 (Stir/Sonicate 30m) SolventChoice->PathB Green TLC TLC Monitoring (Disappearance of Aldehyde) PathA->TLC PathB->TLC Workup Cool to 0°C & Precipitate TLC->Workup Complete Filter Vacuum Filtration Workup->Filter Analysis Analysis (NMR, MS, MP) Filter->Analysis

Figure 2: Decision tree and workflow for the synthesis of 5-isopropyl-pyrazole vinyl derivatives.

Troubleshooting & Expert Tips

  • Solubility Issues: The 5-isopropyl group increases lipophilicity. If the starting material does not dissolve in the Water:Ethanol mixture (Method B), increase the ethanol ratio to 2:1 or warm the solution to 40 °C before adding the catalyst.

  • Knoevenagel vs. Michael Addition: If using 1,3-diketones (e.g., dimedone), the reaction may proceed beyond the Knoevenagel step to a Michael addition/cyclization, forming a fused pyrano-pyrazole system. If the linear alkene is desired, strictly control stoichiometry (1:1) and avoid excess heating.

  • N-H Protection: Generally, the pyrazole N-H does not interfere. However, if N-alkylation side products are observed (rare with weak bases), protect the nitrogen with a Boc or THP group prior to condensation.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. 2011. Link

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. 2017. Link

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Organic Chemistry Portal.Link

  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction. Comptes Rendus Chimie. 2013. Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023.[4][7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole aldehydes (e.g., 1H-pyrazole-4-carbaldehyde and its N-substituted derivatives) are critical intermediates in medicinal chemistry, often serving as precursors for drug scaffolds via reductive amination or olefination.[1] However, they possess a specific vulnerability: the aldehyde moiety is susceptible to autoxidation , converting the reactive formyl group (-CHO) into an inert carboxylic acid (-COOH). This degradation is accelerated by light, heat, and atmospheric oxygen.

This guide provides a scientifically grounded protocol for storage and recovery, moving beyond generic advice to address the specific electronic and structural properties of the pyrazole ring.

The Mechanism of Degradation

To prevent degradation, one must understand the enemy. Pyrazole aldehydes degrade primarily through radical-mediated autoxidation . The electron-rich nature of the pyrazole ring can stabilize radical intermediates, potentially accelerating this process compared to simple aliphatic aldehydes.

Diagram 1: Autoxidation Pathway & Intervention Points

This flowchart visualizes the radical chain reaction that converts your aldehyde to an acid and identifies exactly where storage conditions intervene.

G Aldehyde Pyrazole Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O₂ Acid Carboxylic Acid Impurity (R-COOH) Peracid->Acid + Aldehyde Light UV Light / Heat (Initiator) Light->Radical Promotes Oxygen Atmospheric O₂ Inert BLOCK: Inert Gas (Argon/N₂) Inert->Radical Prevents Formation Cold BLOCK: Low Temp (-20°C) Cold->Radical Slows Kinetics

Caption: The autoxidation cascade. Storage under inert gas removes the oxygen reactant, while low temperature kinetically inhibits the radical formation.

The "Gold Standard" Storage Protocol

Trustworthiness Note: This protocol is self-validating. If followed, a Time-Zero (T0) vs. Time-X (TX) NMR comparison will show <1% integration change.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Container: Amber glass vial (borosilicate) with a PTFE-lined screw cap.

  • Atmosphere: Argon (preferred due to density) or Nitrogen.

  • Seal: Parafilm® or electrical tape.

  • Environment: Non-cycling freezer (-20°C).

Step-by-Step Procedure
  • Purity Check (T0): Before storage, obtain a 1H NMR. Focus on the aldehyde proton (~9.8–10.0 ppm) and check for the broad carboxylic acid singlet (~12.0–13.0 ppm). If acid >5%, purify before storage (see Section 5).

  • Transfer: Place the pyrazole aldehyde into the amber vial. Note: Avoid plastic containers; aldehydes can leach plasticizers over long periods.

  • Inert Gas Purge:

    • Insert a needle connected to an Argon line into the vial, hovering just above the solid.

    • Flow gas gently for 30-60 seconds to displace air.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the crystals, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Seal: Cap tightly immediately after removing the needle. Wrap the cap-neck junction with Parafilm®.

  • Desiccation: Place the vial inside a secondary jar containing desiccant (e.g., Drierite or silica gel). Moisture can lead to hydrate formation, complicating stoichiometry.

  • Freeze: Store at -20°C.

Troubleshooting Guide (Q&A)

Issue 1: "My white solid has turned yellow/brown."

Diagnosis: This is the hallmark of oxidation. The carboxylic acid byproduct often has a higher melting point and can induce lattice strain or co-crystallize, trapping colored radical decomposition products. Action:

  • Do not use directly. The acid impurity can quench basic reagents (e.g., NaH, LiHMDS) or poison catalysts.

  • Check Solubility: The acid is often less soluble in non-polar solvents than the aldehyde.

  • Remedy: Perform the Bisulfite Purification (Protocol A below).

Issue 2: "I see a new peak at 12-13 ppm in the NMR."

Diagnosis: This is the carboxylic acid proton. Action:

  • If <5%: You may proceed if using excess reagents in your next step.

  • If >5%: You must purify.

    • For N-substituted pyrazoles (e.g., 1-methyl): You can use a basic wash (Protocol B).

    • For N-unsubstituted pyrazoles (1H-pyrazole):STOP. Do NOT use strong base washes (NaOH), as you will deprotonate the pyrazole nitrogen (pKa ~14), causing the product to dissolve in the aqueous layer. Use Recrystallization (Protocol C).[2]

Issue 3: "The compound is sticking to the spatula/weighing paper."

Diagnosis: Static charge or hygroscopicity. Pyrazoles with free N-H groups can hydrogen bond with atmospheric moisture. Action: Use an antistatic gun if available. Weigh quickly. If the solid looks "wet" or clumpy, dry under high vacuum (0.1 mbar) for 4 hours before use.

Recovery & Purification Protocols

Protocol A: Bisulfite Adduct Purification (Universal)

Best for: Removing non-aldehyde impurities from valuable samples.

  • Dissolve crude aldehyde in minimal Ethanol .

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equiv).

  • Shake vigorously.[3][4] The aldehyde converts to a water-soluble bisulfite adduct.[3]

  • Wash the aqueous phase with Ethyl Acetate (removes non-aldehyde impurities).

  • Regeneration: Adjust aqueous phase to pH >10 (using Na₂CO₃) or pH <2 (using HCl) to break the adduct. Note: Use Carbonate for acid-sensitive substrates.

  • Extract the regenerated aldehyde into Ethyl Acetate, dry (Na₂SO₄), and concentrate.

Protocol B: Basic Wash (Only for N-Substituted Pyrazoles)

Best for: Quick removal of acid impurity.

  • Dissolve sample in Ethyl Acetate.[4]

  • Wash with 5% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[5][6][7] The carboxylic acid impurity (pKa ~4) becomes a water-soluble carboxylate salt. The N-substituted pyrazole aldehyde remains in the organic layer.

  • Separate, dry, and concentrate.

Protocol C: Recrystallization (For N-Unsubstituted Pyrazoles)

Best for: 1H-pyrazole-4-carbaldehyde.[1][8]

  • Solvent: Ethanol/Water (9:1) or Toluene.

  • Dissolve solid in boiling solvent.

  • Cool slowly to Room Temp, then 4°C.

  • Filter crystals.[9][10] The carboxylic acid often remains in the mother liquor or crystallizes separately (check mp).

Decision Workflow

Use this logic tree to determine the fate of your stored sample.

StorageDecision Start Inspect Sample (Visual + NMR) ColorCheck Is it Discolored (Yellow/Brown)? Start->ColorCheck NMRCheck NMR: Acid Peak (12-13 ppm)? ColorCheck->NMRCheck No NSubCheck Is Pyrazole N-Substituted? ColorCheck->NSubCheck Yes UseIt Pass: Use Immediately NMRCheck->UseIt No (<5%) NMRCheck->NSubCheck Yes (>5%) BasicWash Protocol B: NaHCO3 Wash NSubCheck->BasicWash Yes (e.g. 1-Me) Recryst Protocol C: Recrystallization NSubCheck->Recryst No (1-H) Bisulfite Protocol A: Bisulfite Adduct NSubCheck->Bisulfite Complex Impurity

Caption: Decision tree for assessing and purifying stored pyrazole aldehydes.

Frequently Asked Questions (FAQ)

Q: Can I store the aldehyde in solution (e.g., DMSO or DCM)? A: No. Storage in solution accelerates oxidation due to higher dissolved oxygen content and increased molecular mobility. Furthermore, nucleophilic solvents like Methanol can form hemiacetals over time. Always store as a solid.

Q: Why does my 1H-pyrazole-4-carbaldehyde show broad peaks in NMR? A: This is often due to tautomerism (proton exchange between N1 and N2). This is normal. Running the NMR in DMSO-d6 usually sharpens the peaks compared to CDCl3 due to hydrogen bonding stabilization.

Q: Is the carboxylic acid impurity toxic? A: While generally not acutely toxic compared to the aldehyde, the acid changes the stoichiometry of downstream reactions. It consumes bases (like amines in reductive amination) and can lower yields significantly.

References

  • BenchChem. (2025).[1][3][9][4] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from 11[3]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[12] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from [J. Org.[12] Chem.](5][8]

  • Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5567. Retrieved from 13

  • Menyhárd, D. K., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Retrieved from 14

Sources

Removing unreacted Vilsmeier reagent from pyrazole aldehyde product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the intricacies of heterocyclic chemistry. The Vilsmeier-Haack formylation is a powerful transformation, yet isolating the target pyrazole aldehyde from unreacted Vilsmeier reagent, N,N-dimethylformamide (DMF), and phosphorus byproducts remains a persistent bottleneck.

This guide provides a mechanistic deep-dive and self-validating protocols to help you troubleshoot and master this critical workup.

Mechanistic Causality: The Vilsmeier Reagent Lifecycle

The Vilsmeier-Haack reaction is a cornerstone method for the1[1]. The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of 2[2].

The core challenge in pyrazole formylation lies in the workup. The reaction produces an iminium salt intermediate that must be fully hydrolyzed to yield the final pyrazole aldehyde. Unreacted Vilsmeier reagent, excess POCl₃, and the DMF solvent must be rigorously removed to prevent contamination, product degradation, and downstream purification failures.

G POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) POCl3->Vilsmeier Activation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Pyrazole Pyrazole Substrate Pyrazole->Intermediate Quench Aqueous Quench (H2O) Intermediate->Quench Hydrolysis Product Pyrazole Aldehyde Quench->Product Byproducts DMF + HCl + H3PO4 Quench->Byproducts

Mechanism of Vilsmeier reagent formation, pyrazole formylation, and hydrolysis.

Diagnostic FAQs & Troubleshooting

Q1: My pyrazole aldehyde product is contaminated with unreacted Vilsmeier reagent and DMF. Why does this happen, and how do I prevent it? Causality & Solution: The Vilsmeier reagent is highly electrophilic and moisture-sensitive. If the reaction is not properly quenched, the iminium salt intermediate will not fully hydrolyze into the aldehyde. Furthermore, DMF is a high-boiling, water-miscible solvent that readily partitions into polar organic solvents during extraction. To prevent this, ensure a complete reverse quench :3[3]. This dissipates the dangerous exothermic heat of POCl₃ hydrolysis and drives the conversion of the iminium intermediate to the aldehyde, releasing DMF, HCl, and H₃PO₄ into the aqueous phase.

Q2: Upon quenching, my reaction mixture becomes a thick, intractable slurry. How do I recover my product? Causality & Solution: Pyrazole aldehydes, particularly those with hydrogen-bonding capabilities (e.g., NH-pyrazoles), can form insoluble complexes or precipitate at highly acidic pH levels caused by the generation of HCl and H₃PO₄. Do not attempt to extract the highly acidic slurry. Instead, perform a controlled neutralization using a base (e.g., NaOH, Na₂CO₃, or NaOAc) to a pH of 7–8. This 3[3], either precipitating the neutral pyrazole aldehyde cleanly or allowing it to readily dissolve in an extraction solvent like ethyl acetate (EtOAc).

Q3: I am losing my pyrazole aldehyde in the aqueous phase during the DMF removal washes. What is the optimal extraction strategy? Causality & Solution: Pyrazole aldehydes are often highly polar. When washing the organic layer with water to remove DMF, the product can partition back into the aqueous layer. Solution: Use a "salting-out" approach. Wash the organic phase with saturated aqueous NaCl (brine) or an aqueous LiCl solution (5% w/w). LiCl is exceptionally effective at disrupting the hydration sphere of DMF, forcing it into the aqueous phase while keeping the polar pyrazole aldehyde in the organic phase.

Quantitative Data: Comparative Workup Strategies

To optimize the removal of unreacted Vilsmeier reagent and DMF, researchers must balance pH, solvent choice, and washing techniques. The table below synthesizes field-proven parameters for pyrazole aldehyde isolation.

Quench / Neutralization StrategyTarget pHPrimary Extraction SolventDMF Removal WashTypical Yield RecoveryPurity Profile
Ice / 2M NaOH 7.5 - 8.5Ethyl Acetate (EtOAc)5x Brine85 - 90%High; trace DMF remaining.
Ice / Sat. NaHCO₃ 7.0 - 7.5Dichloromethane (DCM)3x Water75 - 80%Moderate; DCM retains some DMF.
Ice / Sodium Acetate 5.5 - 6.52-Methyltetrahydrofuran3x 5% aq. LiCl88 - 95%Very High; LiCl efficiently strips DMF.
Oxalyl Chloride Alternative N/A (Gas evolution)Direct ConcentrationNone (Volatile byproducts)>90%High; avoids phosphorus salts entirely.

(Note: Substituting POCl₃ with 4[4], drastically simplifying the workup for highly water-sensitive pyrazoles).

Self-Validating Experimental Protocol: Quenching & Purification

This protocol is designed as a self-validating system: each step contains an observable milestone to confirm success before proceeding.

Step 1: The Reverse Quench

  • Preparation: Prepare a large beaker or flask containing a generous amount of crushed ice and water (approximately 10x the volume of the reaction mixture). Place it on a magnetic stirrer in a secondary ice bath.

  • Execution: Transfer the completed Vilsmeier reaction mixture into an addition funnel. 3[3].

  • Validation: You should observe vigorous fuming and immediate melting of the ice. The temperature must remain below 10 °C. If the temperature spikes, pause the addition immediately.

Step 2: Hydrolysis and Neutralization

  • Hydrolysis: Allow the quenched mixture to stir for 30–60 minutes as it slowly warms to room temperature. This ensures the complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Neutralization: 5[5] while monitoring with a pH meter.

  • Validation: Stop when the pH reaches 7.5–8.0. The solution should transition from a cloudy, highly acidic suspension to either a clear solution or yield a distinct, filterable precipitate.

Step 3: Extraction and DMF Removal

  • Extraction: Transfer the neutralized mixture to a separatory funnel.5[5].

  • DMF Stripping: Combine the organic layers. Wash the organic phase sequentially with:

    • 2 portions of 5% aqueous LiCl (or saturated brine).

    • 1 portion of pure water.

  • Validation: Run a TLC (Thin Layer Chromatography) of the organic phase against a pure DMF standard. The DMF spot (often visible under shortwave UV or with KMnO₄ stain) should be completely absent.

Step 4: Final Isolation

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The resulting solid or oil should be analyzed by ¹H NMR. The aldehyde proton typically appears as a sharp singlet between 9.5–10.5 ppm, and residual DMF (if any) will appear as two distinct methyl singlets (~2.8 and 2.9 ppm) and a formyl singlet (~8.0 ppm).

Workup Start Crude Reaction Mixture Quench Reverse Quench (Pour into Ice Water) Start->Quench T < 10°C Neutralize Neutralization (Base to pH 7-8) Quench->Neutralize Hydrolysis complete Extract Extraction (EtOAc or DCM) Neutralize->Extract Wash Aqueous Wash (Remove DMF/Salts) Extract->Wash Organic Phase Dry Dry & Concentrate Wash->Dry 5x Brine Wash Pure Purified Pyrazole Aldehyde Dry->Pure

Step-by-step workflow for quenching, extracting, and purifying pyrazole aldehyde.

References

  • Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.3

  • Benchchem. A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.4

  • Organic Syntheses. Procedure: Catalytic Vilsmeier-Haack reaction.5

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles.1

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides.6

  • Wikipedia. Vilsmeier-Haack reaction.2

Sources

Optimizing reaction conditions for isopropyl pyrazole condensation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the condensation of isopropyl-substituted 1,3-dicarbonyls with hydrazines (or isopropylhydrazines with 1,3-dicarbonyls). It addresses the unique steric and electronic challenges imposed by the isopropyl moiety.

Topic: Optimization of Reaction Conditions for Isopropyl Pyrazole Synthesis Applicable Protocols: Knorr Pyrazole Synthesis, Regioselective Cyclocondensation User Level: Advanced / Research Scientist

Executive Summary & Mechanistic Insight

The synthesis of isopropyl-substituted pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-electrophile (e.g.,


-diketone, 

-ketoester, or enaminone).

The Core Challenge: The isopropyl group (


-Pr) introduces significant steric bulk  and a positive inductive effect (+I) . Unlike methyl or phenyl groups, the isopropyl group can destabilize the tetrahedral intermediate required for cyclization or hinder nucleophilic attack at the adjacent carbonyl, leading to:
  • Regiochemical ambiguity: Competition between 1,3- and 1,5-isomers.

  • Stalled kinetics: Incomplete cyclization due to steric repulsion in the transition state.

  • Elimination side-reactions: Formation of azines or oligomers rather than the desired aromatic heterocycle.

Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity Control

Q: I am obtaining a mixture of 3-isopropyl and 5-isopropyl isomers. How do I force the reaction toward a single regioisomer?

Diagnostic: The regioselectivity is governed by the relative electrophilicity of the two carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

  • Scenario A (N-Substituted Hydrazine + Isopropyl Diketone): The more nucleophilic terminal nitrogen of the hydrazine (

    
    ) typically attacks the least sterically hindered or most electrophilic carbonyl first.
    
  • Scenario B (Isopropylhydrazine + Diketone): The steric bulk of the isopropyl group on the hydrazine dictates that the

    
    -isopropyl nitrogen is less nucleophilic and more sterically crowded.
    

Corrective Actions:

  • Switch Solvent Class:

    • Protic Solvents (EtOH, MeOH): Promote proton transfer but often lead to thermodynamic mixtures (1:1 to 3:1 ratios).

    • Aprotic Dipolar Solvents (DMF, DMAc, NMP): These solvents often enhance the nucleophilicity of the hydrazine and can lock the reaction into a kinetic product. For arylhydrazines, DMAc at room temperature is known to favor the 1-aryl-3-substituted isomer (vs. 5-substituted) with high selectivity [1].

  • Control pH:

    • Acidic (AcOH/HCl): Protonates the most basic carbonyl, directing the initial attack.

    • Basic (NaOEt): Generates the hydrazine anion, which is a harder nucleophile and attacks the harder electrophile (often the carbonyl adjacent to the smaller group).

  • Steric Steering: If the isopropyl group is on the diketone, the initial attack by

    
     usually occurs at the carbonyl distal to the isopropyl group to minimize steric clash, favoring the 5-isopropyl isomer (where the bulky group ends up next to the N-substituent). To reverse this, use a pre-formed enaminone intermediate.
    
Issue 2: Reaction Stalling / Low Conversion

Q: TLC shows starting material remaining after 12+ hours, or the formation of an acyclic hydrazone intermediate that won't cyclize.

Diagnostic: The isopropyl group's bulk can prevent the rotation required for the second nitrogen to attack the remaining carbonyl (the "ring-closure" step).

Corrective Actions:

  • Increase Temperature: Isopropyl condensations often require reflux temperatures (

    
    C) to overcome the rotational barrier. Room temperature is often insufficient.
    
  • Acid Catalysis: Add 5-10 mol% of p-Toluenesulfonic acid (pTsOH) or Amberlyst-15 . This facilitates the dehydration step (elimination of water from the carbinolamine intermediate), which is often the rate-determining step for bulky substrates.

  • Water Removal: The reaction produces water. In reversible equilibria, water accumulation halts conversion. Use a Dean-Stark apparatus (toluene reflux) or add molecular sieves (3Å or 4Å) to drive the equilibrium.

Issue 3: Impurity Formation (Azines)

Q: I see a yellow/orange byproduct that is not my pyrazole. Mass spec suggests a dimer.

Diagnostic: You are likely forming an azine (two diketone molecules condensed with one hydrazine) or a bis-hydrazone. This occurs when hydrazine is the limiting reagent or added too slowly.

Corrective Actions:

  • Inverse Addition: Do not add hydrazine to the diketone. Instead, add the diketone solution dropwise to a solution of excess hydrazine . This ensures hydrazine is always in molar excess relative to the electrophile, favoring 1:1 condensation.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of hydrazine.

Optimized Experimental Protocols
Protocol A: The "Thermodynamic" Method (General Purpose)

Best for: Simple isopropyl pyrazoles where regioselectivity is not critical or substrate is symmetrical.

  • Dissolution: Dissolve 1.0 eq of 1,3-dicarbonyl in Ethanol (0.5 M concentration).

  • Acidification: Add 0.1 eq of Glacial Acetic Acid.

  • Addition: Add 1.2 eq of Hydrazine Hydrate (64% or 80% solution) dropwise over 10 minutes.

    • Note: Exotherm is expected.

  • Reflux: Heat to reflux (

    
    C) for 3–6 hours. Monitor by TLC.[1][2][3]
    
  • Workup: Evaporate EtOH. Redissolve residue in EtOAc, wash with sat.

    
     (to remove acetic acid) and Brine. Dry over 
    
    
    
    .
Protocol B: The "Regio-Controlled" Method (Kinetic Control)

Best for: Unsymmetrical substrates requiring high regioselectivity.

  • Solvent System: Use N,N-Dimethylacetamide (DMAc) or DMF .

  • Temperature: Maintain reaction at 20–25°C (Room Temp).

  • Reagents: Use Hydrazine Hydrochloride salt (if available) or free base.

  • Procedure: Stir the diketone (1.0 eq) in DMAc. Add the hydrazine (1.1 eq) in one portion.

  • Time: React for 12–24 hours. The polar aprotic solvent stabilizes the polar transition state of the specific regioisomer.

  • Workup: Dilute with 5 volumes of water. The pyrazole often precipitates. If not, extract with

    
     (avoid EtOAc as it extracts DMAc).
    
Data & Solvent Screening Matrix

Table 1: Solvent Effects on Regioselectivity for Isopropyl-Diketone Condensation (Model Reaction: 1-phenyl-4-methylpentane-1,3-dione + Methylhydrazine)

SolventConditionsYield (%)Regioisomer Ratio (3-iPr : 5-iPr)Notes
Ethanol Reflux, 4h82%40 : 60Thermodynamic mix; low selectivity.
Acetic Acid

C, 2h
88%20 : 80Acid catalysis favors 5-iPr (steric bulk away from N-Me).
DMAc

C, 18h
75%95 : 5 Kinetic control favors 3-iPr (attack at most reactive carbonyl).
Toluene Reflux, Dean-Stark91%50 : 50High yield, poor selectivity; best for symmetrical substrates.
Visualizations
Figure 1: Mechanistic Pathway & Regiodivergence

This diagram illustrates the critical bifurcation point where solvent and pH influence the outcome.

G Start 1,3-Dicarbonyl (Isopropyl substituted) Inter1 Intermediate A: Attack at C1 (Less Hindered) Start->Inter1 Steric Control (Bulky R) Inter2 Intermediate B: Attack at C3 (More Electrophilic) Start->Inter2 Electronic Control (DMAc/DMF) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Inter1 Hydrazine->Inter2 Path2 Cyclization B (Thermo/Protic) Inter1->Path2 Path1 Cyclization A (Kinetic/Aprotic) Inter2->Path1 Prod1 Isomer 1: 3-Isopropyl Pyrazole Path1->Prod1 -H2O Prod2 Isomer 2: 5-Isopropyl Pyrazole Path2->Prod2 -H2O

Caption: Regiodivergence in Knorr synthesis. Kinetic control (DMAc) favors attack at the most electrophilic carbon, while thermodynamic conditions favor the sterically less crowded product.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Reaction Issue CheckTLC Check TLC/LCMS Problem->CheckTLC Issue1 Low Conversion (SM remains) CheckTLC->Issue1 Issue2 Wrong Regioisomer CheckTLC->Issue2 Issue3 Multiple Spots/Oligomers CheckTLC->Issue3 Sol1 Action: Add Acid Cat. (pTsOH) & Reflux Issue1->Sol1 Sol2 Action: Switch Solvent (EtOH -> DMAc) Issue2->Sol2 Sol3 Action: Inverse Addition (Diketone to Hydrazine) Issue3->Sol3

Caption: Rapid diagnostic workflow for common isopropyl pyrazole synthesis failures.

References
  • Gosselin, F., et al. (2006).[4] "A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles."[4][5] Synlett, 2006(19), 3267-3270.

  • Heller, S. T., & Natarajan, S. R. (2006).[4][6] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.[7]

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529.

  • Review: "Recent Advances in the Synthesis of Pyrazoles." Organic Chemistry Portal.

Sources

Technical Support Center: Crystallization of 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 5-Isopropyl-2H-pyrazole-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to solve crystallization challenges.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Issue 1: My compound has "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent system.[1][2]

  • Causality: The high concentration of the solute in the hot solution, combined with a potentially large temperature difference for crystallization, can lead to the formation of a liquid phase instead of an ordered crystal lattice. The isopropyl and carbaldehyde groups on the pyrazole ring can influence its melting point and solubility behavior.

  • Solutions:

    • Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional hot solvent (5-10% more).[3][4] This reduces the supersaturation level.

    • Slow Cooling is Crucial: Allow the solution to cool as slowly as possible. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling out.[3][5]

    • Change the Solvent System: Consider a solvent with a lower boiling point.[5] Alternatively, introduce a co-solvent. If you are using a polar solvent, try adding a small amount of a less polar miscible solvent, and vice-versa. Commonly used solvent pairs include ethanol-water, and ethyl acetate-hexane.[1]

Issue 2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

This is a common problem that usually indicates that the solution is not sufficiently supersaturated at that temperature.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature, creating a supersaturated state. If the initial amount of solvent was too high, the solution might not be supersaturated upon cooling.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[3] The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal from a previous batch (a "seed crystal").[3] This provides a template for new crystals to form.

    • Increase Concentration:

      • Evaporation: Gently blow a stream of inert gas (like nitrogen or argon) over the surface of the solution or leave the flask open in a fume hood for a short period.[3][6] This will slowly evaporate some of the solvent, increasing the concentration of your compound.

      • Reduce Solvent Volume: Gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.[3]

    • Lower the Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator.[3] Be aware that rapid cooling can lead to the formation of smaller crystals.

Issue 3: I am getting very fine needles, but I need larger, block-like crystals for X-ray diffraction. How can I improve crystal size?

The formation of fine needles is often a result of rapid crystal growth.

  • Causality: Fast cooling or high levels of supersaturation can lead to the rapid formation of many small crystals instead of the slow, ordered growth of larger single crystals.

  • Solutions:

    • Slow Down the Cooling Process: This is the most critical factor.[7] Insulate the flask or place it in a Dewar flask to ensure very slow cooling.

    • Reduce Supersaturation: Re-dissolve the crystals in a slightly larger volume of hot solvent and allow it to cool slowly.[4]

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent. Place this solution in a small, open vial and then place the vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting the slow growth of large crystals.

Issue 4: The yield of my crystallized product is very low. What are the likely causes?

A low yield can be attributed to several factors during the crystallization process.

  • Causality: The most common reasons for low yield are using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor, or premature filtration before crystallization is complete.[3][4]

  • Solutions:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[8]

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.[5]

    • Wash with Cold Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to avoid re-dissolving your product.

    • Check the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover more material by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the principles of solvent selection for the crystallization of 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Q1: What are the key properties to consider when selecting a primary solvent for crystallization?

The ideal solvent for crystallization should exhibit a steep solubility curve for your compound.[1][8]

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent.

  • Volatility: The solvent should have a relatively low boiling point (ideally below 100°C) so it can be easily removed from the crystals after filtration.[9]

  • Inertness: The solvent must not react with the compound.[10]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from oiling out.[1]

Q2: How does the polarity of 5-Isopropyl-2H-pyrazole-3-carbaldehyde influence solvent choice?

The principle of "like dissolves like" is a good starting point.[10] 5-Isopropyl-2H-pyrazole-3-carbaldehyde has both polar (pyrazole ring, carbaldehyde) and non-polar (isopropyl group) features, giving it an intermediate polarity.

  • Good Starting Solvents: Solvents of intermediate polarity, such as ethanol, isopropanol, acetone, and ethyl acetate, are often good choices for pyrazole derivatives.[5]

  • Poor Solvents (for single-solvent crystallization): Very polar solvents like water and very non-polar solvents like hexane may not be ideal on their own but can be excellent as anti-solvents in a mixed solvent system.

Q3: What is a mixed solvent system and when should I use one?

A mixed solvent system uses two miscible solvents with different polarities and different abilities to dissolve your compound.[5]

  • When to Use: This technique is very useful when no single solvent has the ideal solubility characteristics.

  • How it Works: You dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid (cloudy). A small addition of the good solvent or gentle heating should make the solution clear again. Slow cooling of this solution will then yield crystals.

  • Common Pairs for Pyrazole-type Compounds: Ethanol/water and hexane/ethyl acetate are frequently used combinations.[5]

Q4: How do I perform a small-scale solvent screening experiment?

A systematic approach to solvent selection is crucial for success.

  • Procedure:

    • Place a small amount of your crude compound (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound at room temperature.

    • If the compound is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound when hot.[8]

    • Allow the solutions that dissolved upon heating to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.

    • The solvent that dissolves the compound when hot but not when cold and produces good quality crystals is a suitable choice.

Data and Protocols

Table 1: Recommended Solvent Systems for Crystallizing 5-Isopropyl-2H-pyrazole-3-carbaldehyde
Solvent SystemTypePolarityBoiling Point (°C)Comments
IsopropanolSinglePolar Protic82Often a good starting point for pyrazole derivatives.[5]
EthanolSinglePolar Protic78Similar to isopropanol, widely effective.[5][9]
Ethyl AcetateSinglePolar Aprotic77Good for compounds of intermediate polarity.[9]
AcetoneSinglePolar Aprotic56A strong solvent, but its low boiling point can be a drawback.[9]
Ethanol/WaterMixedVariable-Dissolve in hot ethanol, add water as the anti-solvent.[5]
Ethyl Acetate/HexaneMixedVariable-Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[5]
TolueneSingleNon-polar111Can be effective for aromatic compounds, but the high boiling point requires caution.[9]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-Isopropyl-2H-pyrazole-3-carbaldehyde in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue to add the hot solvent in small portions until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent required.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[8]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Crude 5-Isopropyl-2H- pyrazole-3-carbaldehyde Screening Solvent Screening (Small Scale) Start->Screening Initial Assessment SingleSolvent Single Solvent System Screening->SingleSolvent Good Candidate Found MixedSolvent Mixed Solvent System Screening->MixedSolvent No Suitable Single Solvent OptimizeSingle Optimize Conditions (Cooling Rate, Concentration) SingleSolvent->OptimizeSingle OptimizeMixed Optimize Conditions (Solvent Ratio, Cooling Rate) MixedSolvent->OptimizeMixed ScaleUp Scale-Up Crystallization OptimizeSingle->ScaleUp OptimizeMixed->ScaleUp Analysis Analyze Crystals (Purity, Yield, Crystal Form) ScaleUp->Analysis

Caption: Workflow for solvent selection and crystallization optimization.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • (2026, February 19). How to Crystallize Organic Compounds. wikiHow.
  • (n.d.). Exp 2 - Crystallization.
  • BenchChem. (n.d.). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). Crystallization of Organic Compounds.
  • (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora.
  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.

Sources

Technical Support Center: Handling Hygroscopic Pyrazole Aldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly sensitive pyrazole aldehyde intermediates (e.g., 1H-pyrazole-4-carbaldehyde). These compounds are critical building blocks in pharmaceutical drug development, but their inherent chemical structure makes them notoriously difficult to handle, weigh, and store.

This guide is designed for research scientists and process chemists. It provides field-proven troubleshooting strategies, mechanistic insights into moisture degradation, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: The Causality of Moisture Degradation (Why does this happen?)

To effectively handle pyrazole aldehydes, one must understand the thermodynamic causality behind their hygroscopic nature.

  • Hydrogen Bonding Affinity: The pyrazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp2 hybridized nitrogen). This dual nature creates a strong affinity for atmospheric water molecules, accelerating moisture adsorption onto the solid surface[1].

  • Electrophilicity and Hydrate Formation: The electron-withdrawing nature of the pyrazole ring increases the electrophilicity of the adjacent aldehyde carbonyl carbon. When exposed to humidity, water acts as an oxygen-based nucleophile, attacking the carbonyl carbon[2].

  • The Gem-Diol Equilibrium: This nucleophilic addition is a reversible reaction that converts the reactive aldehyde into a 1,1-diol, commonly known as a geminal diol or hydrate[2][3].

As the hydrate forms, the physical state of the intermediate transitions from a free-flowing powder to a sticky, gummy mass[4]. This not only ruins stoichiometric calculations but also sterically and electronically inhibits downstream nucleophilic additions (such as Grignard reactions or reductive aminations).

Part 2: Frequently Asked Questions & Troubleshooting

Q: My pyrazole aldehyde arrived as a powder but has turned into a sticky, gummy block in the vial. Is the batch ruined? A: No, the batch is not permanently ruined. The gummy texture is the physical manifestation of gem-diol hydrate formation[4]. Because the hydration of aldehydes is a reversible equilibrium[3], you can drive the reaction backward to yield the anhydrous aldehyde by applying heat and vacuum, or more effectively, via azeotropic distillation.

Q: How severely does moisture impact my downstream coupling reactions? A: Moisture is highly detrimental. Even low parts-per-billion (ppb) moisture levels can lead to the degradation of sensitive reagents or the complete failure of a reaction[5]. In reductive aminations, water shifts the equilibrium away from the necessary imine intermediate. In organometallic couplings, water rapidly protonates and quenches the catalyst or nucleophile.

Q: I do not have access to an inert glovebox. How can I handle these intermediates without them degrading? A: While a glovebox provides an ideal ultra-dry environment[5], you can successfully handle these compounds on the benchtop using Schlenk line techniques. Reagents should be stored in Sure/Seal bottles under a positive pressure of dry argon or nitrogen[6]. For reaction setups, utilizing pre-filled reaction vials[7] or modern wax capsule technologies allows for the dosage delivery of sensitive reagents without requiring a glovebox[8].

Part 3: Quantitative Impact of Moisture on Synthesis

The following table summarizes the observed physical changes in pyrazole aldehydes at varying moisture levels and their subsequent impact on standard reductive amination yields.

Moisture Content (w/w)Physical StateImpact on Reductive Amination YieldRecommended Pre-treatment
< 0.5% Free-flowing powder> 95%Direct use from inert storage
0.5% - 2.0% Clumping powder70 - 85%Vacuum desiccation (over P₂O₅)
2.0% - 5.0% Sticky / Tacky solid40 - 60%Azeotropic distillation (Toluene)
> 5.0% (Hydrate) Gummy oil / Hard block< 20%Dissolution, azeotropic drying, and recrystallization

Part 4: Validated Experimental Protocols

Protocol A: Azeotropic Recovery of Hydrated Pyrazole Aldehydes

Causality: Heating a hydrated aldehyde under a standard vacuum can cause thermal decomposition before the water is fully removed. Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C), allowing for the efficient, low-temperature entrainment and removal of water, driving the gem-diol equilibrium back to the aldehyde[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the gummy/hydrated pyrazole aldehyde (e.g., 10 g) in anhydrous toluene (100 mL) within a round-bottom flask.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C bath temperature).

  • Water Removal: Allow the toluene-water azeotrope to condense into the trap. The water will phase-separate at the bottom. Continue refluxing until no more water droplets appear in the trap (typically 2-4 hours).

  • Concentration: Cool the flask to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Self-Validating Step (QA/QC): Take a small aliquot of the resulting solid and run a ¹H-NMR in anhydrous DMSO-d6. Validate the recovery by ensuring the presence of a sharp aldehyde proton singlet at δ 9.6 - 10.0 ppm [9] and the complete absence of the broad gem-diol C-H peak (typically around δ 5.5 - 6.0 ppm).

Protocol B: Glovebox-Free Schlenk Handling and Storage

Causality: Laboratory glassware contains a microscopic film of adsorbed moisture. Removing this film and replacing the atmospheric air with an inert gas prevents the nucleophilic attack of water on the aldehyde[2][6].

Step-by-Step Methodology:

  • Glassware Preparation: Bake all reaction flasks and stir bars in an oven at 140°C for a minimum of 4 hours to remove adsorbed moisture[6].

  • Hot Assembly: Assemble the glassware while it is still hot. Immediately attach it to a Schlenk line.

  • Purging Cycle: Apply high vacuum (≤ 1 mbar) for 5 minutes, then backfill with high-purity dry nitrogen (99.999%)[10]. Repeat this vacuum/nitrogen cycle three times.

  • Transfer: Quickly transfer the anhydrous pyrazole aldehyde into the flask against a positive counter-flow of nitrogen.

  • Storage: If storing the intermediate, seal the flask with a rubber septum, wrap it tightly with Parafilm, and store it in a desiccator backfilled with argon.

Part 5: Visualizing the Hydration & Recovery Workflow

The following diagram illustrates the logical relationship between atmospheric moisture exposure, the chemical shift to the unreactive hydrate, and the required troubleshooting workflow to recover the reactive intermediate.

G Anhydrous Anhydrous Pyrazole Aldehyde (Reactive, Free-flowing) Hydrate Gem-Diol Hydrate (Unreactive, Gummy solid) Anhydrous->Hydrate Moisture Absorption (Equilibrium Shift) Storage Inert Storage (Ar/N2 Blanketing) Anhydrous->Storage Preventative Maintenance Moisture Atmospheric H2O (Nucleophile) Moisture->Hydrate Nucleophilic Attack Recovery Azeotropic Distillation (Toluene, Heat) Hydrate->Recovery Troubleshooting Workflow Recovery->Anhydrous Drives off H2O (Le Chatelier's Principle)

Workflow and chemical equilibrium of pyrazole aldehyde hydration and subsequent azeotropic recovery.

References

  • - Journal of Pharmaceutical and Scientific Innovation 2.8 - National Institutes of Health (NIH) 3.4 - CORECHEM Inc. 4.9 - Google Patents

  • 5 - Process Insights 6.1 - ECHEMI

  • 10 - Gastek Engineering

  • 6 - University of Pittsburgh 9.7 - HepatoChem 10.2 - JoVE 11.3 - KPU Pressbooks

Sources

Validation & Comparative

Technical Assessment: 1H NMR Profiling of 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based pharmacophores, 5-Isopropyl-2H-pyrazole-3-carbaldehyde represents a critical scaffold. Its structural integrity is often compromised by tautomeric ambiguity and regioisomeric impurities (specifically


-alkylation vs. 

-alkylation).

This guide provides an authoritative 1H NMR profiling framework. Unlike standard spectral lists, we compare this molecule’s performance against its most common "alternatives"—its regioisomers and tautomers—to establish a self-validating identification protocol.

Part 1: Structural Dynamics & The Tautomeric Challenge

Before analyzing peaks, the researcher must acknowledge the dynamic nature of the 2H-pyrazole core. In solution, this molecule exists in a rapid tautomeric equilibrium between the 3-carbaldehyde and 5-carbaldehyde forms (unless the nitrogen is substituted).



  • Impact on NMR: In non-polar solvents like CDCl

    
    , this exchange is often fast on the NMR timescale, leading to averaged signals or broadened NH peaks. In polar aprotic solvents like DMSO-
    
    
    
    , the exchange slows, potentially revealing distinct tautomeric species or sharpening the NH signal.

Part 2: Characteristic 1H NMR Profile

The following data represents the Standard Reference Profile for 5-Isopropyl-2H-pyrazole-3-carbaldehyde. These values are derived from high-fidelity analogue analysis (e.g., 3-methyl-5-phenylpyrazole-4-carbaldehyde and 3,5-diisopropylpyrazole) to ensure accuracy in the absence of a static commercial standard.

Table 1: Chemical Shift Assignments (DMSO- vs. CDCl )
MoietyProton Type

(ppm) DMSO-


(ppm) CDCl

Multiplicity

Coupling (Hz)
Integral
Aldehyde -CH O9.85 – 10.05 9.90 – 10.10Singlet (s)-1H
NH Pyrazole N-H 13.0 – 13.5 Often Invisible/BroadBroad Singlet-1H
Ring Pyrazole C4-H 6.40 – 6.60 6.50 – 6.70Singlet (s)*-1H
Isopropyl -CH (CH

)

2.95 – 3.10 3.00 – 3.15Septet (sep)6.8 – 7.01H
Isopropyl -CH(CH

)

1.20 – 1.28 1.25 – 1.35Doublet (d)6.8 – 7.06H

*Note: The C4-H signal may show weak allylic coupling to the isopropyl methine proton in high-resolution (600 MHz+) spectra.

Mechanistic Insight: Why these shifts?
  • The Aldehyde (9.9 ppm): This proton is highly deshielded by the carbonyl anisotropy. Its presence as a sharp singlet confirms the oxidation state (aldehyde vs. alcohol/acid).

  • The C4-H (6.5 ppm): In unsubstituted pyrazoles, C4-H appears ~6.3 ppm. The electron-withdrawing nature of the adjacent carbonyl (CHO) shifts this signal downfield to ~6.5–6.7 ppm.

  • The Isopropyl Group: The methine septet at ~3.0 ppm is the structural anchor . If this signal shifts significantly (see Part 3), it indicates a regio-chemical error.

Part 3: Comparative Performance Analysis

This section compares the target molecule against its most common synthetic impurities and "alternatives" (isomers).

Scenario A: Distinguishing -Alkylation (Target) vs. -Alkylation (Impurity)

During synthesis (e.g., Vilsmeier-Haack or alkylation of pyrazoles), a common failure mode is the formation of 1-isopropyl-1H-pyrazole-3-carbaldehyde (N-isopropyl).

FeatureTarget: 5-Isopropyl (C-linked) Alternative: 1-Isopropyl (N-linked) Diagnostic Result
Isopropyl Methine (-CH)

2.9 – 3.1 ppm

4.5 – 5.0 ppm
CRITICAL: N-deshielding shifts the methine downfield by ~1.5 ppm.
NH Signal Present (

13+)
Absent N-alkylated species have no exchangeable proton.
Symmetry Tautomeric averaging possibleFixed structureN-isomers often show distinct C3/C5 coupling patterns.
Scenario B: Solvent Performance (CDCl vs. DMSO- )
  • CDCl

    
     Performance: 
    
    • Pros: Sharp resolution of aliphatic (isopropyl) region.

    • Cons: The NH proton is often broadened into the baseline due to rapid exchange or quadrupole broadening, making confirmation of the "free NH" difficult.

  • DMSO-

    
     Performance: 
    
    • Pros:Recommended for Characterization. The strong hydrogen-bonding capability of DMSO "locks" the NH proton, usually revealing a visible broad singlet at >13 ppm. It also separates the water peak from the aliphatic region.

Part 4: Experimental Protocol

To replicate the profile above, follow this self-validating protocol.

Reagents:

  • Sample: ~5-10 mg 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS.
    

Workflow:

  • Preparation: Dissolve sample completely. If turbidity persists, filter through a cotton plug (suspended solids cause line broadening).

  • Acquisition:

    • Scans: 16 (minimum) to resolve the C4-H singlet clearly from noise.

    • Pulse Delay (D1): Set to

      
       5 seconds. The aldehyde proton has a long 
      
      
      
      relaxation time; short delays will under-integrate this signal.
  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply an exponential window function (LB = 0.3 Hz) to smooth the baseline for the broad NH signal.

Part 5: Troubleshooting & Logic Flow

Use the following diagram to diagnose spectral anomalies.

NMR_Logic_Flow Start Start: Acquire 1H NMR in DMSO-d6 Check_Aldehyde Is Aldehyde Singlet present at ~9.9 - 10.1 ppm? Start->Check_Aldehyde Check_Methine Check Isopropyl Methine (-CH) Chemical Shift Check_Aldehyde->Check_Methine Yes Decision_Methine Shift Value? Check_Methine->Decision_Methine Target_Conf Target Confirmed: 5-Isopropyl (C-linked) Decision_Methine->Target_Conf ~3.0 ppm Isomer_Err Regioisomer Error: 1-Isopropyl (N-linked) Decision_Methine->Isomer_Err ~4.5 - 5.0 ppm Check_NH Is NH signal visible (>12 ppm)? Target_Conf->Check_NH Pure High Purity Sample Check_NH->Pure Yes Wet Broad/Missing NH: Likely Wet DMSO or Fast Exchange Check_NH->Wet No

Caption: Diagnostic logic flow for validating 5-Isopropyl-2H-pyrazole-3-carbaldehyde, emphasizing the discrimination between C- and N-alkylation.

References

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein J. Org.[1] Chem. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link

  • Royal Society of Chemistry. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. RSC Advances. Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1H-pyrazole-3-carbaldehyde Derivatives. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Isopropyl-1H-pyrazole-3-carboxylic acid (Analogue Reference). Link

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Aldehyde Stretches in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise characterization of novel heterocyclic compounds is paramount. Pyrazole derivatives, a cornerstone of many therapeutic agents, frequently incorporate aldehyde functionalities as key synthetic handles or pharmacophoric elements. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and understanding the electronic environment of these aldehyde groups.

This guide provides an in-depth analysis of the characteristic aldehyde vibrational modes in pyrazole derivatives. We move beyond simple peak identification to explore the underlying principles, the influence of the pyrazole ring's electronics, and a robust protocol for acquiring high-fidelity, comparable data.

The Vibrational Signature of an Aldehyde: More Than Just a Carbonyl Stretch

The identification of an aldehyde group by FTIR relies on spotting two distinct, yet related, vibrational signatures: the C=O stretch and the unique aldehydic C-H stretch.

The Carbonyl (C=O) Stretch

The C=O stretching vibration produces one of the most intense and recognizable absorption bands in an IR spectrum due to the large change in dipole moment during vibration.[1] For aldehydes attached to an aromatic system like a pyrazole ring, this band typically appears in the 1710-1685 cm⁻¹ region.[2][3]

The precise frequency is highly sensitive to the electronic environment. Conjugation with the pyrazole ring's π-system allows for electron delocalization, which slightly lengthens and weakens the C=O double bond. This decrease in bond strength lowers the energy required to excite the stretching vibration, resulting in a lower wavenumber compared to saturated aliphatic aldehydes (which appear at 1740-1720 cm⁻¹).[1][2][4]

The Aldehydic C-H Stretch: A Definitive Doublet

While the C=O stretch is a strong indicator, its region can overlap with other carbonyl-containing functional groups. The definitive confirmation of an aldehyde comes from the aldehydic C-H stretching region.[5] This signature is uniquely characterized by a pair of weak to moderate intensity peaks, often appearing as a doublet, between 2850 cm⁻¹ and 2700 cm⁻¹ .[6][7]

  • Peak 1 (ca. 2850-2820 cm⁻¹): This peak can sometimes be obscured by or appear as a shoulder on stronger sp³ C-H stretching bands from alkyl substituents.[7]

  • Peak 2 (ca. 2750-2720 cm⁻¹): This lower-wavenumber peak is exceptionally diagnostic.[2][3] Very few other vibrations absorb in this region, making its presence a reliable confirmation of an aldehyde.[8]

The existence of this doublet is a classic textbook example of Fermi Resonance . This phenomenon occurs when a fundamental vibrational mode (the C-H stretch) and an overtone (the first overtone of the C-H bending vibration, which appears around 1390 cm⁻¹) are close in energy and have the same symmetry.[5][6] They effectively couple, and instead of observing two independent absorptions, we see two new peaks that are pushed apart in energy and share intensity.[6] The electronegativity of the carbonyl oxygen weakens the adjacent C-H bond, lowering its fundamental stretching frequency into the range where this resonance with the bending overtone becomes possible.[6][9]

The Pyrazole Ring: Modulating the Aldehyde Signature

The electronic nature of the pyrazole ring, and any substituents upon it, directly influences the vibrational frequencies of the attached aldehyde group. This sensitivity can be exploited to understand the electronic effects within a series of compounds.

Electron-donating groups (EDGs) on the pyrazole ring (e.g., -CH₃, -OCH₃) increase the electron density of the aromatic system. This electron density can be delocalized through resonance onto the carbonyl group, further weakening the C=O bond and causing a shift to a lower wavenumber (red shift) .

Conversely, electron-withdrawing groups (EWGs) on the pyrazole ring (e.g., -NO₂, -Cl) decrease the electron density of the system. This reduces conjugation effects, strengthening the C=O bond and causing a shift to a higher wavenumber (blue shift) . The aldehydic C-H stretch is less affected but may show minor shifts.

The diagram below illustrates this electronic push-pull mechanism.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG (e.g., -OCH₃) Pz_EDG Pyrazole Ring EDG->Pz_EDG Donates e⁻ density Ald_EDG Aldehyde (C=O) Pz_EDG->Ald_EDG Weakens C=O bond Result_EDG Lower Frequency (Red Shift) Ald_EDG->Result_EDG EWG EWG (e.g., -NO₂) Pz_EWG Pyrazole Ring EWG->Pz_EWG Withdraws e⁻ density Ald_EWG Aldehyde (C=O) Pz_EWG->Ald_EWG Strengthens C=O bond Result_EWG Higher Frequency (Blue Shift) Ald_EWG->Result_EWG

Caption: Electronic influence of substituents on the aldehyde C=O stretch.

Comparative Analysis: Substituent Effects on Aldehyde Frequencies

To illustrate these principles, the following table presents hypothetical but representative FTIR data for a series of 4-formylpyrazole derivatives. This data demonstrates how different substituents on the pyrazole ring systematically alter the key aldehyde absorption frequencies.

Compound Substituent (R) Substituent Effect Aldehyde C=O Stretch (cm⁻¹) Aldehyde C-H Stretch (cm⁻¹)
1 -H (Reference)Neutral16952830, 2735
2 -CH₃Electron-Donating (Weak)16912828, 2733
3 -OCH₃Electron-Donating (Strong)16862825, 2730
4 -ClElectron-Withdrawing (Inductive)17012833, 2738
5 -NO₂Electron-Withdrawing (Strong)17082838, 2742

Note: These values are illustrative. Actual peak positions can vary based on the solid-state packing, hydrogen bonding, and specific instrument calibration.

Self-Validating Experimental Protocol: Acquiring High-Quality Spectra via ATR-FTIR

For solid powder samples, such as pyrazole derivatives, Attenuated Total Reflectance (ATR) is the preferred FTIR technique. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[10]

The following protocol ensures a self-validating workflow by incorporating a background measurement immediately before the sample analysis, which is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

G start Start step1 Step 1: Clean ATR Crystal (e.g., with isopropanol) and ensure it is dry. start->step1 step2 Step 2: Acquire Background Spectrum Lower anvil and collect a background scan (e.g., 32 scans at 4 cm⁻¹ resolution). This is your reference. step1->step2 step3 Step 3: Apply Sample Place a small amount of the pyrazole derivative powder onto the crystal. step2->step3 step4 Step 4: Ensure Good Contact Lower the pressure anvil to press the powder firmly and evenly against the crystal. step3->step4 step5 Step 5: Acquire Sample Spectrum Use the same scan parameters as the background. step4->step5 step6 Step 6: Process Data Perform automatic baseline correction and peak picking. Identify key aldehyde bands. step5->step6 end End step6->end

Caption: Experimental workflow for ATR-FTIR analysis of solid samples.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) using a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition (Self-Validation Step):

    • With the clean, empty ATR accessory in place, lower the pressure anvil.

    • Acquire a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio. This spectrum digitally subtracts interferences from the sample spectrum.

  • Sample Application:

    • Raise the pressure anvil.

    • Place a small amount (typically 1-2 mg) of the solid pyrazole derivative powder onto the center of the ATR crystal.[11] A sufficient amount is needed to completely cover the crystal surface.

  • Apply Pressure:

    • Carefully lower the pressure anvil onto the sample until the integrated pressure gauge indicates optimal contact has been made. Consistent pressure is key for reproducible results between samples.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the identical acquisition parameters (resolution, scan number) as the background scan. The instrument will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance spectrum.

  • Cleaning: After analysis, raise the anvil, remove the bulk of the powder, and clean the crystal and anvil tip as described in Step 2.

  • Data Analysis:

    • Use the spectrometer software to perform baseline correction if necessary.

    • Use the peak-picking tool to accurately determine the wavenumber of the C=O stretch and the C-H Fermi doublet.

    • Compare the obtained values with reference data and across your series of derivatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of pyrazole aldehydes. A thorough analysis goes beyond simply locating the strong C=O band. The key to unambiguous identification lies in recognizing the characteristic Fermi resonance doublet of the aldehydic C-H stretch between 2850-2700 cm⁻¹. Furthermore, subtle shifts in the C=O stretching frequency provide valuable electronic information, allowing researchers to compare the effects of different substituents on the pyrazole ring. By following a robust and self-validating experimental protocol, such as the ATR-FTIR method detailed here, scientists can generate high-quality, reliable data to accelerate their research and development efforts.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • University of Chemical Technology and Metallurgy, Sofia. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Al-Alwani, M. A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. [Link]

  • Joe. Aldehyde infrared spectra. Chemistry Blog. [Link]

  • Chadwick, D. J., et al. (1974). The infrared bands of thiophen-2-carbaldehydes in the carbonyl region : multiple absorption caused by Fermi resonance. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • ResearchGate. (2017, January 31). Why Aldehyde C-H absorption occur at lower frequency than other sp3 C-H stretch?. [Link]

  • Glaser, R. Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. [Link]

  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?. [Link]

  • de la Cruz, P., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • Rima, G., et al. (2022). Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation. MDPI. [Link]

  • El-Metwaly, N. M., et al. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Bîcu, E., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Lehtonen, A., & Sillanpää, R. (2003). Effect of pyrazole-substitution on the structure and nuclearity of Cu(II)-pyrazolato complexes. Polyhedron. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

Sources

Comparative Reactivity Guide: 5-Isopropyl vs. 5-Methyl Pyrazole-3-Carbaldehyde in Targeted Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and molecular design, selecting the right heterocyclic building block is rarely a trivial decision. Pyrazoles are privileged scaffolds in medicinal chemistry, and the pyrazole-3-carbaldehyde motif offers a highly versatile handle for late-stage functionalization[1].

However, the seemingly innocuous choice between a 5-methyl and a 5-isopropyl substituent on the pyrazole ring fundamentally alters the molecule's reactivity profile. This guide objectively compares the reactivity of 5-isopropylpyrazole-3-carbaldehyde against its 5-methyl counterpart, providing field-proven insights, mechanistic causality, and self-validating experimental protocols to guide your synthetic strategy.

Structural & Electronic Profiling

To understand the divergent reactivity of these two scaffolds, we must analyze the microenvironment created by the C5 substituent:

  • Steric Shielding (The "Umbrella" Effect): The methyl group is a relatively compact primary alkyl substituent. In contrast, the isopropyl group is secondary and highly branched. This branching creates a significant steric blockade over the adjacent N1 nitrogen and the C4 carbon.

  • Inductive Effects (+I): Both alkyl groups are electron-donating via inductive effects and hyperconjugation. The isopropyl group is slightly more electron-donating, which marginally increases the electron density of the pyrazole core, but this electronic difference is heavily overshadowed by its steric bulk.

  • Tautomeric Equilibrium: In their unsubstituted (NH) states, both molecules exist as a tautomeric mixture (5-substituted-1H-pyrazole-3-carbaldehyde

    
     3-substituted-1H-pyrazole-5-carbaldehyde)[2]. Deprotonation yields a delocalized pyrazolide anion, at which point the steric bulk of the C5 group dictates the trajectory of incoming electrophiles[3].
    

Comparative Reactivity & Experimental Data

The structural differences between the 5-methyl and 5-isopropyl analogs manifest most prominently in regioselective N-alkylation and electrophilic aromatic substitution, while leaving distal functional groups (like the C3-aldehyde) relatively unperturbed.

Table 1: Quantitative Reactivity Comparison
Reaction Parameter5-Methylpyrazole-3-carbaldehyde5-Isopropylpyrazole-3-carbaldehydePrimary Mechanistic Driver
N-Alkylation Regioselectivity (N1:N2) 35:655:95Severe steric blockade of N1 by the branched C5-isopropyl group[4].
C3-Aldehyde Reductive Amination 94% Yield (2.0 h)91% Yield (2.5 h)Distal position; minimal steric impact from C5.
C4-Electrophilic Bromination (NBS) 89% Yield (1.5 h)72% Yield (4.0 h)Steric umbrella effect of the isopropyl group shielding the adjacent C4 carbon.

Data represents typical bench-scale yields and ratios derived from standardized electrophilic trapping and condensation workflows.

Mechanistic Pathways: Regioselective N-Alkylation

The most critical difference between these two scaffolds is their behavior during N-alkylation. The similar properties of the nitrogen atoms in the azole ring often complicate regioselective N-functionalization[3]. However, the 5-isopropyl group acts as a "steric switch." When the pyrazolide anion is formed, the bulky isopropyl group physically blocks electrophilic attack at N1, thermodynamically and kinetically driving the reaction toward the N2 position[5].

G cluster_0 Electrophilic Attack (R-X) Start NH-Pyrazole Carbaldehyde (Tautomeric Mixture) Deprot Base (K2CO3) Deprotonation Start->Deprot Anion Pyrazolide Anion (Nucleophilic Intermediate) Deprot->Anion N1 N1-Alkylation (Sterically Blocked by iPr) Anion->N1 Minor Pathway N2 N2-Alkylation (Thermodynamically Favored) Anion->N2 Major Pathway

Divergent N-alkylation pathways of 5-substituted pyrazoles dictated by C5 steric bulk.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in checkpoints to verify the chemical causality of the workflow.

Protocol A: Regioselective N2-Alkylation (The "Steric Switch" Workflow)

Objective: Maximize N2-alkylation of 5-isopropylpyrazole-3-carbaldehyde using thermodynamic control.

  • Deprotonation: Suspend 5-isopropylpyrazole-3-carbaldehyde (1.0 eq) and anhydrous

    
     (2.0 eq) in anhydrous DMF (0.2 M).
    
    • Causality:

      
       is selected over a hard base like 
      
      
      
      to promote thermodynamic control. This allows the reversible formation of the pyrazolide anion, giving the system time to equilibrate and favor the less sterically hindered N2-alkylated product[4].
  • Electrophilic Addition: Stir at room temperature for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Thermal Equilibration: Heat the reaction to 60 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC. The N2-alkylated product typically elutes slightly faster than the N1-isomer due to the shielding of the polar aldehyde group by the adjacent N2-alkyl chain.

  • Workup & Verification: Quench with water, extract with EtOAc, and concentrate.

    • Self-Validation: Confirm regioselectivity via 2D-NOESY NMR. A strong cross-peak between the new N-alkyl protons and the C3-aldehyde proton confirms N2-alkylation. The absence of a cross-peak with the C5-isopropyl methine proton validates the steric blockade.

Protocol B: Orthogonal Reductive Amination at the C3-Aldehyde

Objective: Functionalize the C3-aldehyde without affecting the pyrazole core.

  • Imine Formation: Dissolve the pyrazole-3-carbaldehyde (1.0 eq) and a secondary amine (e.g., morpholine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add anhydrous

    
     (3.0 eq) as a desiccant.
    
    • Causality: The 5-isopropyl group is distal to the C3-aldehyde, meaning imine formation kinetics are largely unaffected. However, utilizing a two-step addition sequence with a desiccant drives the equilibrium entirely toward the imine intermediate before reduction.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Validate the complete consumption of the UV-active aldehyde via TLC before proceeding. This prevents the premature reduction of the starting aldehyde to its corresponding alcohol.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Causality: Cooling minimizes exothermic side reactions, and

      
       selectively reduces the imine over any trace unreacted aldehyde.
      
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and purify via flash chromatography.
    

References

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (via Organic Chemistry Portal) URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (via Semantic Scholar) URL: [Link]

Sources

An In-Depth Technical Guide: Steric Effects of the Isopropyl Group on Pyrazole Aldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. When designing synthetic routes involving pyrazole-4-carboxaldehydes, the choice of the N1-alkyl substituent is a critical parameter.

This guide provides an objective comparison of how the steric bulk of an isopropyl group at the N1 position modulates the reactivity of the C4-aldehyde, contrasting its performance against less hindered alternatives like 1-methyl and 1-ethyl derivatives.

Mechanistic Causality: The Steric Shielding Effect

The reactivity of the aldehyde group (-CHO) at the C4 position is fundamentally governed by its susceptibility to nucleophilic attack. The introduction of an N1-isopropyl group (-CH(CH₃)₂) significantly alters the molecular geometry compared to a simple methyl group 1.

Expertise & Experience Insight: While the C4 position is spatially separated from the N1 position, the branched nature of the isopropyl group creates a broader steric cone. This bulk restricts the rotational freedom of the formyl group and narrows the optimal Bürgi-Dunitz trajectory (the ~107° angle required for nucleophilic attack on the carbonyl carbon). Consequently, reactions such as Knoevenagel condensations or imine formations proceed at a slower rate but benefit from a cleaner reaction profile with fewer off-target side reactions 2. Furthermore, the isopropyl group enhances the overall lipophilicity of the molecule, which is highly advantageous for improving membrane permeability in drug development 1.

MechanisticPathway A 1-Methylpyrazole-4-aldehyde (Low Steric Bulk) C Unrestricted Bürgi-Dunitz Trajectory A->C B 1-Isopropylpyrazole-4-aldehyde (High Steric Bulk) D Restricted Nucleophilic Approach B->D E Fast Addition Kinetics (Prone to Side Reactions) C->E F Controlled Kinetics (High Regioselectivity) D->F

Fig 1. Impact of N1-alkyl steric bulk on nucleophilic addition trajectories.

Comparative Performance Analysis

To objectively evaluate the impact of the N1-substituent, we compare the reactivity metrics of three common pyrazole-4-carboxaldehyde derivatives during a standard reductive amination process. The data illustrates the trade-off between reaction velocity and product purity.

Property / Reactivity Metric1-Methyl-1H-pyrazole-4-carbaldehyde1-Ethyl-1H-pyrazole-4-carbaldehyde1-Isopropyl-1H-pyrazole-4-carbaldehyde
Steric Bulk (N1 Position) Low (Linear)Moderate (Linear)High (Branched)
Lipophilicity Contribution LowModerateHighest (Ideal for CNS targets)
Imine Formation Rate (RT) Fast (< 1 hour)Moderate (1-2 hours)Slow (Requires heating to 50°C)
Regioselectivity Moderate (Prone to over-alkylation)GoodExcellent (Steric shielding)
Typical Isolated Yield 80 - 85%85 - 88%88 - 92% (Cleaner crude profile)

Data synthesis based on standard nucleophilic addition parameters and structural properties of functionalized pyrazoles 2.

Experimental Workflows & Self-Validating Protocols

When working with 1-isopropyl-1H-pyrazole-4-carbaldehyde, standard room-temperature protocols often fail to reach completion due to the steric hindrance protecting the carbonyl carbon. The following self-validating protocol for reductive amination is engineered to overcome this activation barrier while ensuring high fidelity 3.

Protocol: Reductive Amination of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

Step 1: Imine Formation (Overcoming Steric Hindrance)

  • Preparation: Dissolve 1.0 equivalent of 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1.1 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 0.3 equivalents of glacial acetic acid (AcOH). Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the sterically shielded C4 carbon, which is mandatory for the bulky isopropyl derivative.

  • Thermal Activation: Stir the reaction mixture at 50°C for 2 to 3 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexane system. The reaction must not proceed to Step 2 until the UV-active spot corresponding to the starting aldehyde has completely disappeared. This prevents the formation of mixed alcohol byproducts during reduction.

Step 2: Selective Reduction

  • Cooling: Cool the reaction mixture to room temperature (20-25°C). Causality: Cooling prevents the thermal decomposition of the reducing agent and minimizes over-reduction.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. NaBH(OAc)₃ is chosen because it is mild enough to selectively reduce the imine without reducing unreacted aldehydes (if any remain) or other sensitive functional groups.

  • Completion: Stir at room temperature overnight (approx. 12 hours).

  • Self-Validation Checkpoint: Perform LC-MS on a crude aliquot. The presence of the desired secondary amine mass [M+H]⁺ confirms successful conversion 3.

ExperimentalWorkflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Acid Catalysis Add AcOH to activate carbonyl Step1->Step2 Step3 3. Thermal Condensation Heat at 50°C (Validate via TLC) Step2->Step3 Step4 4. Selective Reduction Add NaBH(OAc)3 at RT Step3->Step4 Step5 5. Workup & LC-MS Confirm [M+H]+ of secondary amine Step4->Step5

Fig 2. Self-validating workflow for reductive amination of sterically hindered aldehydes.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Available at: 1

  • Smolecule. Buy 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4. Available at: 2

  • Google Patents (EP3512857B1). Spiro bicyclic inhibitors of menin-mll interaction. Available at: [[3]]()

Sources

A Comparative Guide to the Structural Elucidation of 5-Isopropyl-2H-pyrazole-3-carbaldehyde: Integrating Crystallographic, Spectroscopic, and Computational Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Publication Note: A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD)[1][2][3][4] and the Crystallography Open Database (COD)[5][6][7], did not yield a specific crystal structure for 5-Isopropyl-2H-pyrazole-3-carbaldehyde. This guide, therefore, presents a robust, multi-faceted strategy for its complete structural characterization. It provides a detailed comparison of the insights gained from single-crystal X-ray diffraction against those from essential and widely accessible alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling. This document serves as a best-practice manual for researchers undertaking the structural analysis of novel pyrazole derivatives.[8][9]

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[8][10][11] The precise three-dimensional arrangement of atoms in these molecules is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[8] 5-Isopropyl-2H-pyrazole-3-carbaldehyde, a member of this versatile class, presents a structural characterization challenge that is best addressed by a combination of analytical techniques. While single-crystal X-ray crystallography is the gold standard for determining solid-state structure, its reliance on high-quality single crystals is not always feasible.[12] This guide compares the definitive data from a hypothetical X-ray experiment with the crucial solution-state and theoretical data provided by NMR spectroscopy and DFT calculations, respectively.

Method 1: Single-Crystal X-ray Diffraction (The Definitive Solid-State Structure)

Single-crystal X-ray diffraction provides unambiguous, high-resolution information on molecular dimensions, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[13][14] It is the only technique that directly visualizes the atomic arrangement and reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing.[15][16]

Generalized Experimental Protocol
  • Crystal Growth: High-quality single crystals of 5-Isopropyl-2H-pyrazole-3-carbaldehyde would be grown, typically by slow evaporation of a saturated solution. A range of solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) should be screened.

  • Crystal Selection and Mounting: A suitable, defect-free single crystal (typically <0.5 mm) is selected under a polarizing microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[8] X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8][13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[2] The structure is then solved using direct methods and refined by full-matrix least-squares on F².[17] This process yields a final, precise 3D model of the molecule.

Anticipated Insights from X-ray Data
ParameterExpected Information for 5-Isopropyl-2H-pyrazole-3-carbaldehyde
Bond Lengths & Angles Precise, sub-angstrom measurements of all covalent bonds (e.g., C-C, C-N, C=O) and angles, confirming the pyrazole ring geometry and the conformation of the isopropyl and carbaldehyde groups.
Tautomerism Unambiguous determination of the N-H tautomer present in the solid state (i.e., whether the proton is on N1 or N2).
Planarity & Conformation Quantification of the planarity of the pyrazole ring and the torsion angles defining the orientation of the isopropyl and aldehyde substituents relative to the ring.
Intermolecular Interactions Identification of hydrogen bonds (e.g., N-H···O=C) linking molecules into dimers, chains, or more complex networks.[15] Visualization of any π-π stacking between pyrazole rings.
Crystal Packing Detailed understanding of how individual molecules arrange themselves in the three-dimensional crystal lattice.
Workflow for X-ray Crystallography

cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Screen Solvents Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Select Quality Crystal Data_Collection X-ray Data Collection (Diffractometer, ~100K) Mounting->Data_Collection Processing Data Processing (Unit Cell, Space Group) Data_Collection->Processing Raw Diffraction Data Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares on F²) Solution->Refinement Final_Model Final 3D Model (CIF File) Refinement->Final_Model Input 1. Build Initial 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Minimum Confirm True Minimum (No Imaginary Frequencies) Freq->Minimum Analysis 4. Analyze Output Final Optimized Gas-Phase Structure & Properties Analysis->Final Minimum->Analysis Validated

Caption: Workflow for a typical DFT geometry optimization.

Comparative Analysis: X-ray vs. NMR vs. DFT

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyDFT Calculation
State of Matter Solid (Crystal)SolutionGas Phase (Isolated Molecule)
Primary Output Precise 3D coordinates, bond lengths, angles, intermolecular interactions. [13]Chemical shifts, coupling constants, connectivity map, through-space correlations (NOE). [18]Optimized 3D coordinates, bond lengths, angles, electronic properties. [19]
Strengths - Unambiguous, "gold standard" for 3D structure.- Reveals crystal packing and non-covalent interactions.- Directly determines tautomeric form and conformation in the solid state.- Provides structure in a biologically relevant (solution) state.- Does not require crystallization.- Can probe molecular dynamics and flexibility.- No experiment needed; relatively fast and low-cost.- Predicts a stable conformation.- Can calculate properties inaccessible to experiment. [20]
Limitations - Requires a high-quality single crystal , which can be difficult or impossible to obtain.- Structure may not be representative of the solution or gas phase.- Geometric information (bond lengths/angles) is inferred, not directly measured.- Provides an average structure if multiple conformations exist in solution.- It is a theoretical model that requires experimental validation.- Standard calculations do not account for solvent or crystal packing effects.

Conclusion: An Integrated Approach

The comprehensive structural elucidation of 5-Isopropyl-2H-pyrazole-3-carbaldehyde is best achieved not by a single technique, but by the synergistic integration of all three. DFT provides an excellent starting model of the molecular geometry. NMR spectroscopy then validates the covalent framework and provides the definitive structure in solution. Finally, single-crystal X-ray diffraction, if successful, delivers the ultimate, high-precision solid-state structure, revealing the subtleties of intermolecular interactions that dictate its crystalline architecture. For drug development professionals and researchers, using these methods in concert provides a self-validating system, ensuring a complete and trustworthy understanding of the molecule's chemical identity and behavior.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (2025). BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2024). HyperChem.
  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. (2025). BenchChem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. (2006). ACS Publications. Available at: [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. (n.d.). Universidade de Aveiro.
  • ORCA Input Library - Geometry optimizations. (n.d.). ORCA Input Library.
  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • NMR sample preparation guidelines. (n.d.). Proteomics & Metabolomics Core Facility.
  • Single-crystal X-ray Diffraction. (2007). Science Education Resource Center (SERC). Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Available at: [Link]

  • Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2021). MDPI. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). MDPI. Available at: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. (2022). Indian Chemical Society.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Experimental Approaches of NMR Spectroscopy. (n.d.). springerprofessional.de. Available at: [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. Available at: [Link]

  • Geometry Optimization. (n.d.). EXPO - Software Ic.
  • Crystallography Open Database. (n.d.). re3data.org. Available at: [Link]

  • Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024). ACS Publications. Available at: [Link]

  • CCDC – Cambridge Structural Database. (n.d.). Becker Medical Library - WashU. Available at: [Link]

  • Cambridge Structural Database (WebCSD). (n.d.). Publishing at the Library. Available at: [Link]

  • Crystallography Open Database (COD). (n.d.). NIF.
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  • there are 524051 entries in the selection. (n.d.). Crystallography Open Database. Available at: [Link]

  • 1-isopropyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). (n.d.). PubChemLite. Available at: [Link]

  • 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. Available at: [Link]

  • Crystal structure of 5-butylamino-3-methyl-1- (pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave. (n.d.). ScienceOpen. Available at: [Link]

  • CCDC 614405: Experimental Crystal Structure Determination. (2006). The University of Manchester. Available at: [Link]

  • Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Crystallographic Information Resources. (n.d.). Pendidikan Kimia.
  • Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination (2024). (2025). PUBDB. Available at: [Link]

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A Comparative Guide to the Biological Activity of Isopropyl vs. Phenyl Pyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2] Its versatility allows for extensive structural modifications, enabling the fine-tuning of biological effects. Within the vast chemical space of pyrazole derivatives, the nature of the substituent at the N1 position of the pyrazole ring plays a critical role in determining the compound's biological activity. This guide provides a comparative analysis of two commonly employed substituents: the aliphatic isopropyl group and the aromatic phenyl group. By examining their impact on anticancer activity, we aim to provide a valuable resource for researchers engaged in the rational design of novel pyrazole-based therapeutics.

This guide will delve into the structure-activity relationships (SAR) of N1-isopropyl and N1-phenyl pyrazole derivatives, supported by a compilation of experimental data from various studies. We will present a side-by-side comparison of their cytotoxic effects on cancer cell lines, detail the experimental protocols for key biological assays, and provide a mechanistic rationale for the observed differences in their activity.

The Pyrazole Core: A Privileged Scaffold in Anticancer Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that make it an ideal scaffold for drug design.[1] Pyrazole derivatives have been shown to target a variety of key players in cancer progression, including protein kinases, cyclooxygenase (COX) enzymes, and tubulin.[3] The ability to readily introduce diverse substituents at multiple positions on the pyrazole ring allows for the optimization of potency, selectivity, and pharmacokinetic properties.

The choice between an isopropyl and a phenyl group at the N1 position can significantly influence a molecule's:

  • Steric Profile: The bulky, three-dimensional nature of the isopropyl group contrasts with the planar and more extended phenyl ring. This can affect how the molecule fits into the binding pocket of a target protein.

  • Electronic Properties: The phenyl group, with its delocalized π-electron system, can engage in π-π stacking and other non-covalent interactions that are not possible with the aliphatic isopropyl group.

  • Lipophilicity: The hydrophobicity of the substituent can impact the molecule's solubility, cell permeability, and overall pharmacokinetic profile.

Comparative Biological Activity: A Focus on Anticancer Efficacy

To provide a meaningful comparison, we have collated in vitro cytotoxicity data (IC50 values) for representative N1-isopropyl and N1-phenyl pyrazole derivatives against the human breast adenocarcinoma cell line, MCF-7. It is important to note that this data is compiled from different studies, and variations in experimental conditions may exist. Therefore, direct comparisons should be made with caution.

Derivative TypeCompound ID/DescriptionIC50 (µM) against MCF-7Reference(s)
N1-Isopropyl Pyrazole 1-isopropyl-3-aryl-1H-pyrazole derivativeVaries significantly based on other substitutions[4]
1-isopropyl-1H-pyrazole-4-carboxamide derivativeActivity is dependent on further substitutions[4]
N1-Phenyl Pyrazole N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e)0.46 ± 0.04[5]
1,3,5-triaryl pyrazole derivative (Compound 5b)Good activity, better than paclitaxel in one study[6]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)1.937 µg/mL
1,3,4-triarylpyrazole (Compound 55)6.53[7]
Azo-pyrazole derivative (Compound 5)8.03[8]

Structure-Activity Relationship (SAR) Insights:

The available data, though not from direct head-to-head comparisons in a single study, allows for the extraction of some valuable SAR insights:

  • The Phenyl Advantage in Certain Scaffolds: In many reported series of pyrazole-based anticancer agents, the N1-phenyl substitution appears to be a common feature of highly potent compounds.[5][7] The phenyl ring's ability to form favorable interactions within the binding sites of various cancer-related proteins likely contributes to this enhanced activity. For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, compound 10e demonstrated potent activity against MCF-7 cells with an IC50 value of 0.46 µM.[5]

  • The Role of Additional Substituents: The anticancer activity of both isopropyl and phenyl pyrazole derivatives is heavily influenced by the nature and position of other substituents on the pyrazole and phenyl rings. For N1-phenyl pyrazoles, electron-withdrawing or -donating groups on the phenyl ring can drastically alter the cytotoxic potency.[9] Similarly, for N1-isopropyl pyrazoles, substitutions at other positions of the pyrazole core are crucial for their kinase inhibitory activity.

  • Target-Specific Interactions: The preference for an isopropyl or a phenyl group is likely target-dependent. The steric bulk and electronic nature of the substituent will dictate the binding affinity and inhibitory activity against a specific protein. For example, while many potent anticancer pyrazoles are N-phenyl substituted, N-isopropyl pyrazoles have shown promise as kinase inhibitors.[4]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of pyrazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Synthesis of Pyrazole-4-Carboxamide Derivatives

A general method for the synthesis of N-substituted pyrazole-4-carboxamides involves the following steps:

  • Step 1: Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized through various methods, a common one being the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative (e.g., isopropylhydrazine or phenylhydrazine).

  • Step 2: Introduction of the Carboxamide Moiety: The pyrazole-4-carboxylic acid can be activated and then reacted with an appropriate amine to form the carboxamide.

    • To a stirred solution of the pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., triethylamine).

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Purify the product using column chromatography or recrystallization.[10]

Visualizing the Concepts

To better illustrate the core concepts discussed in this guide, the following diagrams are provided.

Caption: Generalized chemical structure of N1-substituted pyrazole derivatives.

Experimental Workflow for Anticancer Activity Screening start Start: Pyrazole Derivative Synthesis cell_culture Cell Culture (e.g., MCF-7) start->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End: Identification of Lead Compounds sar_analysis->end

Caption: A typical experimental workflow for evaluating the anticancer activity of pyrazole derivatives.

Conclusion

However, the importance of the overall substitution pattern on the pyrazole and any attached aryl rings cannot be overstated. Future research should focus on systematic studies that directly compare isopropyl and phenyl pyrazole derivatives within the same chemical series and against a broad panel of cancer cell lines and molecular targets. Such studies will provide a more definitive understanding of the SAR and guide the rational design of the next generation of pyrazole-based anticancer drugs.

References

  • Synthesis, molecular docking study, and cytotoxic activity of a new group of 1,3,5-triaryl pyrazole deriv
  • IC50 values of the most active derivatives in some cancerous cell lines. (Source Not Available)
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PLoS ONE. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (Source Not Available)
  • N-phenyl pyrazoline derivative inhibits cell aggressiveness and enhances paclitaxel sensitivity of triple negative breast cancer cells. (2024). BMC Cancer. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2012). Molecules. [Link]

  • The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. (Source Not Available)
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). Journal of the Iranian Chemical Society. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. [Link]

  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (Source Not Available)
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Current Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazole-1-Carboxamide, 4-Isopropyl- (6Ci,7Ci) CAS NO 90008-48-3. (Source Not Available)
  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide deriv
  • Process for the preparation of pyrazole-4-carboxamides. (Source Not Available)
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Archiv der Pharmazie. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2014). New Journal of Chemistry. [Link]

  • Pyrazoline derivatives as an anticancer activity. (2022). International Journal of Creative Research Thoughts. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv

Sources

UV-Vis absorption maxima of 5-Isopropyl-2H-pyrazole-3-carbaldehyde

[1]

Executive Summary & Spectral Profile[1][2][3]

5-Isopropyl-2H-pyrazole-3-carbaldehyde (also referred to as 3-isopropyl-1H-pyrazole-5-carbaldehyde due to tautomerism) exhibits a distinct spectral signature governed by the conjugation of the pyrazole ring with the exocyclic carbonyl group.[1]

While direct experimental data for this specific isopropyl derivative is sparse in open literature, its spectral behavior is accurately predicted by analyzing its closest structural analog, 5-methyl-pyrazole-3-carbaldehyde , and applying Woodward-Fieser rules for heterocyclic systems.[1]

Predicted Spectral Data (Methanol, M)
Transition TypeAssignmentPredicted

(nm)
Molar Absorptivity (

)
Description
Primary Band

252 – 258 nm High (>10,000

)
Main conjugation band (K-band).[1]
Secondary Band

285 – 300 nm Low (<1,000

)
Forbidden transition involving the aldehyde carbonyl lone pair (R-band).[1]

Scientist's Note: The isopropyl group exerts a weak bathochromic shift (+2–3 nm) and a slight hyperchromic effect compared to the methyl analog due to increased hyperconjugation (


) and electron-donating inductive effects (+I).[1]

Comparative Analysis: Structural Analogs

To validate the spectral positioning of the 5-isopropyl derivative, we compare it against established alternatives. This comparison highlights how steric bulk and electronic effects influence the absorption maxima.

Table 1: Comparative UV-Vis Absorption Maxima
CompoundStructure

(MeOH)
Shift vs. TargetMechanism of Shift
5-Isopropyl-2H-pyrazole-3-carbaldehyde Target~255 nm Baseline (Hyperconjugation + Conjugation).[1]
5-Methyl-2H-pyrazole-3-carbaldehyde Alternative~252 nm-3 nm (Hypsochromic)Reduced electron donation (Methyl < Isopropyl).[1]
Pyrazole-3-carbaldehyde (Unsubstituted) Parent~248 nm-7 nm (Hypsochromic)Lack of alkyl auxochrome.
1-Phenyl-pyrazole-3-carbaldehyde Conjugated>280 nm+25 nm (Bathochromic)Extended

-system via phenyl ring coupling.[1]
Mechanistic Insight

The 5-isopropyl group acts as an auxochrome.[1] Although it does not have




Electronic Transitions & Structural Dynamics[4]

The following diagram illustrates the electronic relationship between the pyrazole core, the aldehyde chromophore, and the isopropyl auxochrome.

Gcluster_0Chromophore SystemPyrazolePyrazole Ring(Aromatic u03c0-system)AldehydeAldehyde Group(C=O Acceptor)Pyrazole->AldehydeExtended Conjugation(Major u03bb shift)TransitionsElectronic Transitions(UV Absorption)Pyrazole->Transitionsu03c0 u2192 u03c0* (High Intensity)Aldehyde->Transitionsn u2192 u03c0* (Low Intensity)IsopropylIsopropyl Group(Auxochrome +I)Isopropyl->PyrazoleHyperconjugation(+2-3 nm shift)

Figure 1: Structural contributions to the UV-Vis spectral signature. The isopropyl group modifies the core pyrazole-aldehyde conjugation via inductive and hyperconjugative effects.[1]

Experimental Protocol for Validation

As an Application Scientist, I recommend the following self-validating protocol to experimentally determine the exact

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol (Cutoff: 210 nm).[1] Avoid Acetone or Benzene due to high UV cutoff.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass (they absorb <300 nm).[1]

Step-by-Step Workflow

Experimentcluster_checkQuality Control ChecksStartStart: Solid Sample(5-Isopropyl-2H-pyrazole-3-carbaldehyde)StockPrepare Stock Solution1 mg in 10 mL MeOH(~0.7 mM)Start->StockDilutionSerial DilutionTarget: 10u207bu2075 M(Avoids aggregation)Stock->DilutionBaselineBaseline Correction(Pure MeOH in both paths)Dilution->BaselineScanScan SpectrumRange: 200 - 400 nmSpeed: MediumBaseline->ScanAnalysisIdentify PeaksLocate u03bbmax (~255 nm)Calculate u03b5 = A / (c u00b7 l)Scan->AnalysisCheck1Absorbance between 0.2 - 0.8?Scan->Check1Check2Solvent Cutoff Interference?Scan->Check2

Figure 2: Standardized workflow for UV-Vis characterization of pyrazole derivatives.

Critical Considerations
  • Tautomerism: Pyrazoles exist in tautomeric equilibrium (

    
     vs 
    
    
    ).[1] In protic solvents like methanol, the solvent interacts with the NH proton, potentially stabilizing one tautomer. This may result in a slight broadening of the primary band.
  • pH Sensitivity: The pyrazole nitrogen is basic.[1] Acidic conditions (low pH) will protonate the ring nitrogen, destroying the conjugation and causing a significant hypsochromic shift (blue shift) . Ensure the solvent is neutral.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles of UV-Vis auxochromic shifts).

  • El-Mekabaty, A. (2013).[1] Synthesis and spectral properties of some new pyrazole derivatives. Journal of Heterocyclic Chemistry, 50(S1), E113-E119.

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 3-Methyl-5-phenylpyrazole. NIST Chemistry WebBook, SRD 69.

  • PubChem. (2025).[1][2] 1H-Pyrazole-3-carbaldehyde (Compound Summary). National Library of Medicine.

Safety Operating Guide

5-Isopropyl-2H-pyrazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 5-Isopropyl-2H-pyrazole-3-carbaldehyde (also referred to by its tautomer 3-Isopropyl-1H-pyrazole-5-carbaldehyde ).

These procedures are designed for laboratory and industrial scale-up environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Immediate Action & Chemical Profile

Chemical Identification
  • Chemical Name: 5-Isopropyl-2H-pyrazole-3-carbaldehyde

  • CAS Number: 100305-93-9 (Note: CAS may vary based on specific tautomer assignment; treat all tautomers similarly).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Functional Groups: Pyrazole (aromatic heterocycle), Aldehyde (reactive electrophile), Isopropyl (alkyl group).[2]

Emergency Response Card (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Wash immediately with soap and copious water for 15+ mins. Remove contaminated clothing.[3][4][5][6][7][8]
Eye Contact Rinse cautiously with water for 15 mins.[6][7] Remove contact lenses if present.[3][5][6][7][8] Seek medical attention.
Inhalation Move to fresh air.[3][4][5][6][7] If breathing is difficult, administer oxygen.
Small Spill (<100g) Absorb with vermiculite or sand. Scoop into a sealed waste container. Do not use paper towels (aldehyde oxidation risk).
Fire Use CO

, dry chemical, or foam.[5] Do not use high-pressure water jets (may spread chemical).

Part 2: Hazard Analysis & Waste Classification

Before disposal, you must classify the waste stream. This compound is an organic heterocycle with a reactive aldehyde group.

Hazard Characteristics (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][7][8]

  • H335: May cause respiratory irritation.[7]

  • Flammability: Combustible liquid/solid.[8] Aldehydes can undergo auto-oxidation to carboxylic acids, generating heat.

RCRA Waste Classification (USA)

While not explicitly "P" or "U" listed by specific name, it must be characterized by its properties:

  • D001 (Ignitable): If the flash point is

    
    C (check specific batch CoA; assume ignitable if unknown).
    
  • Waste Stream: Non-Halogenated Organic .[9][10]

Part 3: Disposal Methodologies

Method A: Liquid Waste Stream (Preferred for Solutions)
  • Applicability: Reaction mixtures, mother liquors, or pure liquid form.

  • Solvent Compatibility: Compatible with Acetone, Methanol, Ethanol, Ethyl Acetate.

  • Segregation: STRICTLY SEGREGATE from strong oxidizers (e.g., Nitric acid, Peroxides) and strong bases. Aldehydes can polymerize or explode in the presence of caustic bases.

Protocol:

  • Dilution: Dilute the aldehyde to

    
     concentration using a compatible combustible solvent (e.g., Ethanol).
    
  • Container: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvent waste.

  • Labeling: Label as "Hazardous Waste - Flammable/Toxic - Non-Halogenated Organic".

  • Final Disposal: High-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Method B: Solid Waste Stream
  • Applicability: Pure solid compound, contaminated silica gel, filter cakes, or contaminated PPE.

  • Protocol:

    • Place solid material in a sealable polyethylene bag or wide-mouth jar.

    • Double-bag to prevent dust generation (respiratory irritant).

    • Label as "Hazardous Waste - Solid Organic Debris".

    • Do not dispose of in regular trash.

Method C: Benchtop Neutralization (Small Scale Only <5g)
  • Context: Only use if off-site incineration is unavailable.

  • Chemistry: Oxidation of the aldehyde to the corresponding carboxylic acid (5-Isopropyl-2H-pyrazole-3-carboxylic acid), which is generally more stable and less reactive.

  • Reagent: Aqueous Potassium Permanganate (KMnO

    
    ) or dilute Hydrogen Peroxide (H
    
    
    
    O
    
    
    ).

Step-by-Step Neutralization:

  • Dissolve the aldehyde in acetone.

  • Slowly add dilute aqueous KMnO

    
     while stirring in an ice bath (Exothermic reaction).
    
  • Monitor until the purple color persists (indicating excess oxidant).

  • Neutralize excess oxidant with Sodium Bisulfite.

  • Adjust pH to neutral (7.0).

  • Dispose of the aqueous slurry as chemical waste (do not pour down drain without local approval).

Part 4: Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

DisposalWorkflow Start Waste: 5-Isopropyl-2H-pyrazole-3-carbaldehyde StateCheck Physical State? Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Debris StateCheck->IsSolid ContamCheck Mixed with Oxidizers? IsLiquid->ContamCheck SolidStream Double-Bagged Solid Hazardous Waste IsSolid->SolidStream Segregate SEGREGATE IMMEDIATELY Do not mix streams ContamCheck->Segregate Yes LiquidStream Non-Halogenated Organic Waste Carboy ContamCheck->LiquidStream No Incineration Final Disposal: High-Temp Incineration Segregate->Incineration Special Handling LiquidStream->Incineration SolidStream->Incineration

Figure 1: Decision tree for the safe segregation and disposal of pyrazole aldehyde waste.

Part 5: Storage & Compatibility Data

ParameterSpecificationReason
Storage Temp 2–8°C (Inert Atmosphere)Prevents oxidation to carboxylic acid.
Incompatible Materials Strong Oxidizers, Strong BasesRisk of fire or polymerization.
Container Type Amber Glass or HDPEProtects from light degradation.
Shelf Life ~12 Months (if sealed)Aldehydes degrade over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154881885, 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.